Dacinostat
Beschreibung
Dacinostat is a novel histone deacetylase inhibitor.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDQBBCUWLSASG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870351 | |
| Record name | Dacinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404951-53-7 | |
| Record name | Dacinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404951-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dacinostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404951537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dacinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DACINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10P524501 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dacinostat (LAQ824): A Technical Guide on the Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dacinostat, also known as NVP-LAQ824, is a potent, pan-histone deacetylase (HDAC) inhibitor belonging to the cinnamic acid hydroxamate class of compounds.[1] It has demonstrated significant anti-neoplastic activity across a range of hematological and solid tumors in preclinical studies.[1][2] The primary mechanism of action involves the inhibition of Class I and II HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins.[1] This epigenetic and post-translational modulation triggers a cascade of anti-cancer effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The reversible acetylation of lysine (B10760008) residues on histone tails is a critical epigenetic modification that regulates chromatin structure and gene expression. Histone acetyltransferases (HATs) add acetyl groups, leading to a relaxed chromatin state permissive for transcription, while HDACs remove them, resulting in condensed chromatin and transcriptional repression.[3] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[4][5]
This compound functions as a potent pan-HDAC inhibitor with an IC50 value of approximately 32 nM.[6][7] As a hydroxamic acid derivative, its core mechanism involves the chelation of the zinc ion (Zn2+) cofactor within the active site of HDAC enzymes. This binding obstructs the catalytic activity of the enzyme, preventing the removal of acetyl groups from its protein substrates.[8][9] The consequence is a global increase in the acetylation levels of histones (notably H3 and H4) and a wide array of non-histone proteins.
Downstream Cellular Consequences
The inhibition of HDACs by this compound initiates two major parallel cascades: the alteration of gene transcription through histone hyperacetylation and the modulation of protein function through the hyperacetylation of non-histone targets.
Transcriptional Reprogramming via Histone Hyperacetylation
Increased acetylation of histone H3 and H4 neutralizes the positive charge of lysine residues, weakening their interaction with negatively charged DNA. This results in a more relaxed, open chromatin structure (euchromatin), enhancing the accessibility of transcription factors to gene promoters. A key consequence is the re-expression of silenced tumor suppressor genes.[10]
A primary example is the transcriptional activation of the CDKN1A gene, which encodes the cyclin-dependent kinase inhibitor p21.[6] this compound activates the p21 promoter, with a 50% maximal promoter activation (AC50) concentration of 0.30 μM.[6] The resulting increase in p21 protein levels is a critical mediator of this compound-induced cell cycle arrest.[6]
Modulation of Non-Histone Protein Function
A growing body of evidence indicates that the anti-cancer effects of HDAC inhibitors are significantly mediated by their impact on non-histone proteins.[11][12] These proteins are involved in numerous critical cellular processes.
-
Heat Shock Protein 90 (HSP90): this compound induces the acetylation of the molecular chaperone HSP90.[13] Acetylation disrupts HSP90's chaperone function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its "client" proteins.[13] Many of these client proteins are oncoproteins critical for tumor growth and survival, such as HER2 (ErbB2), Bcr-Abl, and Raf-1.[12][13]
-
Tumor Suppressor p53: While p53's role in this compound-mediated effects can be context-dependent, HDACs are known to deacetylate p53, targeting it for degradation.[3][13] HDAC inhibition can therefore lead to p53 acetylation, increasing its stability and transcriptional activity to promote apoptosis and cell cycle arrest.[14]
-
Other Targets: this compound also induces hyperacetylation of other proteins like α-tubulin, which can affect microtubule stability and cell migration.[14]
Phenotypic Effects on Cancer Cells
The molecular changes induced by this compound culminate in potent, selective anti-tumor phenotypes.
Cell Cycle Arrest
This compound treatment causes a robust cell cycle arrest, predominantly in the G2/M phase, in cancer cells.[1] This effect is selective for transformed cells, as normal fibroblasts undergo only growth arrest.[6] The pathway is driven by the aforementioned upregulation of p21, which inhibits cyclin-dependent kinase (CDK) complexes. This leads to the accumulation of the hypophosphorylated, active form of the Retinoblastoma (Rb) tumor suppressor protein, which in turn blocks cell cycle progression.[6]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in tumor cells.[15] This is evidenced by an increase in the sub-G1 cell population during flow cytometry, positive Annexin V staining, and the cleavage of effector proteins like caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1] The apoptotic induction is multifaceted, resulting from the transcriptional upregulation of pro-apoptotic genes (e.g., Bim, BAX) and the degradation of survival-critical oncoproteins via HSP90 inhibition.[3][13]
Anti-Angiogenic and Anti-Metastatic Effects
This compound exhibits significant anti-angiogenic properties.[16] It has been shown to down-regulate the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and its target, vascular endothelial growth factor (VEGF), in tumor cells.[16] Furthermore, it directly impacts endothelial cells by inhibiting the expression of key angiogenic genes like angiopoietin-2 and its receptor Tie-2, thereby reducing endothelial cell proliferation and tube formation.[16] this compound has also been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[14][17]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and activity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Target/Cell Line | Value | Reference(s) |
|---|---|---|---|
| IC50 | Pan-HDAC (cell-free) | 32 nM | [6][7] |
| IC50 | HDAC1 (cell-free) | 9 nM | [7] |
| IC50 (Growth Inhibition) | HCT116 (Colon Cancer) | 0.01 µM | [6] |
| IC50 (Growth Inhibition) | H1299 (Lung Carcinoma) | 0.15 µM | [6] |
| IC50 (Growth Inhibition) | Various Cancer Lines | < 1 µM | [15] |
| AC50 (Promoter Activation) | p21 Promoter | 0.30 µM |[6] |
Table 2: Cellular and In Vivo Effects of this compound
| Effect | Model System | Treatment | Result | Reference(s) |
|---|---|---|---|---|
| Apoptosis Induction | Daoy Medulloblastoma Cells | IC50 conc. for 48h | 24% increase in apoptotic cells | [1] |
| Apoptosis Induction | D283 Medulloblastoma Cells | IC50 conc. for 48h | 14% increase in apoptotic cells | [1] |
| Tumor Growth Inhibition | HCT116 Xenograft (mice) | 100 mg/kg (i.v.) | Dose-dependent inhibition | [6] |
| Tumor Growth Inhibition | Daoy Xenograft (mice) | 20 mg/kg (i.p.) | Significant tumor suppression | [1] |
| Clonogenic Survival | H23/H460 Lung Cancer Cells | this compound + Radiation | 5-fold reduction vs. control | |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase, which reflects the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Acetylated Histones and p21
This technique is used to detect specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetyl-Histone H3, p21, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment & Harvesting: Treat cells with this compound or vehicle control for 24-48 hours. Harvest cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence of the PI-stained DNA.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, G2/M, and sub-G1 (apoptotic) phases.
Conclusion
This compound (LAQ824) is a multifaceted anti-cancer agent whose mechanism of action extends beyond simple epigenetic modulation. By inhibiting HDAC enzymes, it triggers a dual assault on cancer cells: transcriptional reprogramming through histone hyperacetylation and functional disruption of key oncogenic pathways through non-histone protein hyperacetylation. This leads to the induction of cell cycle arrest, apoptosis, and the inhibition of tumor angiogenesis. The potent and selective nature of these effects, demonstrated across numerous preclinical models, underscores the therapeutic potential of this compound in oncology.
References
- 1. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-LAQ824; LAQ-824; this compound - HDAC Inhibitor [hdacis.com]
- 3. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonhistone protein acetylation as cancer therapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. The histone deacetylase inhibitor NVP-LAQ824 inhibits angiogenesis and has a greater antitumor effect in combination with the vascular endothelial growth factor receptor tyrosine kinase inhibitor PTK787/ZK222584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Discovery and Development of LAQ824 (Dacinostat): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
LAQ824, also known as Dacinostat, is a potent, second-generation, pan-histone deacetylase (HDAC) inhibitor belonging to the cinnamic acid hydroxamate class. Its discovery stemmed from a systematic medicinal chemistry effort to develop novel, well-tolerated, and efficacious anticancer agents. Preclinical studies have demonstrated its ability to induce cell cycle arrest, apoptosis, and inhibit tumor growth across a range of hematologic and solid tumor models. A key feature of LAQ824's mechanism is the induction of hyperacetylation in both histone and non-histone proteins, notably the molecular chaperone Heat Shock Protein 90 (HSP90), leading to the degradation of multiple oncogenic client proteins. Phase I clinical trials have established its safety profile and recommended dose for further studies, confirming its pharmacodynamic effects in patients. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of LAQ824.
Discovery and Optimization
The journey to LAQ824 began with screening natural products that induced the expression of the cyclin-dependent kinase inhibitor p21(waf1), a key regulator of cell cycle progression.[1] This cell-based screen identified potent HDAC inhibitors like trapoxin B and trichostatin A.[1] A parallel effort focused on synthetic compounds, starting with simple structures and evolving through systematic structural exploration.[1]
A key breakthrough was the identification of the cinnamyl hydroxamic acid NVP-LAK974 from the Novartis compound archive.[1] While possessing good enzymatic and cellular potency, NVP-LAK974 suffered from poor in vivo efficacy.[1] This prompted a focused medicinal chemistry program to optimize the cinnamyl hydroxamate scaffold. This effort culminated in the synthesis of NVP-LAQ824, which distinguished itself with a superior profile of tolerability, potency, and significant in vivo antitumor activity in xenograft models.[1][2]
Mechanism of Action
LAQ824 exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of class I and class II histone deacetylases. This inhibition leads to the accumulation of acetyl groups on both histone and non-histone protein targets.
Histone Hyperacetylation and Transcriptional Regulation
As a pan-HDAC inhibitor, LAQ824 prevents the removal of acetyl groups from the lysine (B10760008) residues of histones H3 and H4.[2][3] This hyperacetylation leads to a more relaxed chromatin structure, allowing for the transcriptional activation of previously silenced genes, including tumor suppressor genes. A prime example is the transcriptional activation of the CDKN1A gene, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases.[2][4][5][6] The induction of p21 leads to cell cycle arrest, primarily at the G2/M phase, and contributes to the antiproliferative effects of LAQ824.[2][3]
Non-Histone Protein Targets: The Role of HSP90
A distinguishing feature of LAQ824 is its effect on non-histone proteins, particularly the molecular chaperone HSP90. LAQ824 treatment leads to the hyperacetylation of HSP90, which disrupts its chaperone function.[7][8][9] This inhibition prevents HSP90 from stabilizing its numerous "client" proteins, many of which are critical oncoproteins involved in cell growth, proliferation, and survival, such as Bcr-Abl and Raf-1.[8][9][10] The subsequent degradation of these client proteins via the proteasome pathway is a key contributor to LAQ824's potent antitumor activity.[10] The inhibition of HSP90 is often accompanied by a compensatory increase in the expression of HSP72, serving as a molecular signature of this off-target effect.[7][11][12]
Induction of Apoptosis
LAQ824 selectively induces apoptosis in cancer cells while largely sparing normal cells.[2][3][13] This selective induction of cell death is mediated through the mitochondrial pathway.[13] Treatment with LAQ824 leads to the increased expression and activity of pro-apoptotic proteins like caspase 9 and Apaf1, and promotes the release of mitochondrial factors such as cytochrome c and AIF (Apoptosis-Inducing Factor).[13] Furthermore, LAQ824-induced apoptosis involves the activation of the caspase cascade, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP).[6]
Signaling Pathways
The antitumor activity of LAQ824 involves the modulation of several critical signaling pathways. The primary pathway involves HDAC inhibition leading to p21 induction, retinoblastoma protein (Rb) hypophosphorylation, and subsequent cell cycle arrest and apoptosis. Additionally, the inhibition of the HSP90 chaperone cycle represents a crucial parallel pathway. More recent studies have also indicated that LAQ824 can activate the Notch signaling pathway in hematopoietic and solid tumor cells, which may have implications for combination therapies.[14][15][16]
Caption: LAQ824 Mechanism of Action Pathway.
Caption: Inhibition of the HSP90 Chaperone Cycle by LAQ824.
Preclinical Data
LAQ824 has demonstrated significant antitumor activity in a wide array of preclinical models, both in vitro and in vivo.
In Vitro Activity
LAQ824 is a potent inhibitor of HDAC enzymatic activity with an IC50 value of approximately 32 nM.[4] It selectively inhibits the growth of various cancer cell lines at submicromolar concentrations, while requiring higher concentrations to affect normal fibroblasts.[2][4] The compound has shown potent activity against cell lines derived from multiple myeloma, myeloid leukemia, colon cancer, lung cancer, and breast cancer.[4][7][9][17]
Table 1: In Vitro Potency of LAQ824 in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116 | Colon Cancer | IC50 | 0.01 µM | [4] |
| H1299 | Non-small Cell Lung Cancer | IC50 | 0.15 µM | [4] |
| Multiple Myeloma (MM.1S) | Multiple Myeloma | IC50 (24h) | ~100 nM | [6] |
| - | General HDAC Inhibition | IC50 | 32 nM | [4] |
| - | p21 Promoter Activation | AC50 | 0.30 µM | [4] |
In Vivo Efficacy
The in vitro activity of LAQ824 translates to significant antitumor effects in vivo. In a human colon tumor (HCT116) xenograft model, LAQ824 produced dose-dependent inhibitory effects on tumor growth.[4][5] It has also demonstrated efficacy in murine models of leukemia and multiple myeloma, leading to a significant prolongation of survival in treated mice compared to controls.[5][17][18]
In vivo studies confirmed the mechanism of action, showing that LAQ824 treatment leads to the hyperacetylation of histone H4 in tumors. Furthermore, the biological activity of LAQ824 in vivo has been successfully monitored non-invasively using 3′-deoxy-3′-[18F]fluorothymidine positron emission tomography ([18F]FLT-PET), which measures changes in thymidine (B127349) kinase 1 (TK1), a downstream target regulated by the LAQ824-p21-Rb pathway.[19]
Table 2: In Vivo Activity of LAQ824 in HCT116 Xenograft Model
| Treatment Group | Dose | Outcome | Reference |
| LAQ824 | 5 mg/kg | Significant decrease in tumor [18F]FLT uptake | |
| LAQ824 | 25 mg/kg | Significant, dose-dependent decrease in tumor [18F]FLT uptake | |
| LAQ824 | 100 mg/kg | Inhibitory effects on tumor growth | [4] |
Clinical Development
Based on its promising preclinical profile, LAQ824 advanced into Phase I clinical trials for patients with advanced solid tumors and hematologic malignancies.
Phase I Study Design
A key Phase I, open-label, dose-escalating study was conducted to determine the safety, tolerability, maximum tolerated dose (MTD), and the pharmacokinetic-pharmacodynamic profile of LAQ824.[7][11][12] The drug was administered as a 3-hour intravenous infusion on days 1, 2, and 3 of a 21-day cycle.[7][11][12] Dose escalation followed a modified continual reassessment method.[7][11]
Clinical Findings
A total of 39 patients were treated across seven dose levels ranging from 6 to 100 mg/m².[7][11][12] The most common dose-limiting toxicities (DLTs) included transaminitis, fatigue, atrial fibrillation, raised serum creatinine, and hyperbilirubinemia.[7][11][12]
Pharmacokinetic analysis showed that the area under the plasma concentration curve (AUC) increased proportionally with the dose.[7][11][12] The median terminal half-life of LAQ824 ranged from 8 to 14 hours.[7][11][12]
Table 3: Summary of Phase I Pharmacokinetic Parameters for LAQ824
| Dose Level (mg/m²) | Mean AUC₀₋₂₄ on Day 1 (ng·h/mL) | Median Terminal Half-life (hours) | Reference |
| 6 | 240.6 | 8 - 14 | [8] |
| 72 | 2721.7 | 8 - 14 | [8] |
Pharmacodynamic studies on peripheral blood mononuclear cells (PBMCs) and tumor biopsies confirmed target engagement.[7][11] A consistent accumulation of acetylated histones was observed post-treatment starting at the 24 mg/m² dose level.[7][11][12] At higher doses, changes consistent with HSP90 inhibition, such as modulation of HSP90 client proteins and increased HSP72 levels, were also observed.[7][11]
While no objective responses were documented in this trial, three patients experienced stable disease for up to 14 months.[7][11][12] Based on the safety and pharmacodynamic data, future efficacy trials were recommended to evaluate doses in the range of 24 to 72 mg/m².[7][11][12]
Key Experimental Protocols
The development of LAQ824 relied on a series of standard and specialized assays to determine its potency, mechanism, and efficacy.
HDAC Inhibition Assay
-
Objective: To determine the in vitro potency of LAQ824 against HDAC enzymes.
-
Methodology:
-
HDAC enzymes are partially purified from cell lysates (e.g., H1299 cells) using ion-exchange chromatography.[4]
-
The enzymatic reaction is typically conducted in a 96-well plate format.
-
The purified enzyme is incubated with a fluorogenic or radiolabeled acetylated substrate in the presence of varying concentrations of LAQ824.
-
After a set incubation period, a developing solution (e.g., containing a protease like trypsin for fluorogenic substrates) is added to stop the reaction and generate a signal.
-
The signal (fluorescence or radioactivity) is measured, which is proportional to the HDAC activity.
-
Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.
-
Cell Proliferation Assay (MTS/MTT)
-
Objective: To measure the antiproliferative effect of LAQ824 on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 3 x 10⁴ cells/well) and allowed to adhere overnight.[20]
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of LAQ824. Control wells receive vehicle only.
-
Cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, a solution of MTS (or MTT) reagent is added to each well.
-
The plates are incubated for 1-4 hours to allow viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
-
Western Blot Analysis for Pharmacodynamic Markers
-
Objective: To assess the effect of LAQ824 on target proteins and downstream signaling molecules.
-
Methodology:
-
Cells or tissues (e.g., PBMCs from patients, tumor biopsies) are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][21]
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a protein solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetylated-Histone H3/H4, p21, HSP72, HSP90 client proteins, β-actin as a loading control).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry can be used for semi-quantitative analysis.
-
Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor efficacy of LAQ824.
-
Methodology:
-
Human cancer cells (e.g., HCT116) are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nu/nu mice).[4][22]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control (vehicle) groups.
-
LAQ824 is administered according to a predefined schedule and route (e.g., daily intraperitoneal or intravenous injection).
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Caption: General Preclinical Development Workflow for LAQ824.
Conclusion
LAQ824 (this compound) is a potent, structurally novel HDAC inhibitor that has undergone a rigorous discovery and development process. Its unique dual mechanism, involving both direct epigenetic modulation through histone hyperacetylation and indirect oncogenic pathway disruption via HSP90 inhibition, makes it a compelling anticancer agent. Preclinical studies have consistently demonstrated its efficacy in various cancer models. Phase I clinical trials have established a manageable safety profile and confirmed its biological activity in patients at well-tolerated doses. The journey of LAQ824 from a rational drug design concept to a clinical-stage compound provides a valuable blueprint for the development of targeted epigenetic therapies. Further clinical investigation, particularly in combination with other anticancer agents, will be crucial to fully define its therapeutic potential in oncology.
References
- 1. The discovery of NVP-LAQ824: from concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NVP-LAQ824 is a potent novel histone deacetylase inhibitor with significant activity against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Phase I pharmacokinetic and pharmacodynamic study of LAQ824, a hydroxamate histone deacetylase inhibitor with a heat shock protein-90 inhibitory profile, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The deacetylase inhibitor LAQ824 induces notch signalling in haematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review Reports - Inhibition of Notch Signaling Enhances Antitumor Activity of Histone Deacetylase Inhibitor LAQ824 | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Histone deacetylase inhibitor NVP-LAQ824 has significant activity against myeloid leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NVP-LAQ824; LAQ-824; this compound - HDAC Inhibitor [hdacis.com]
- 19. In vivo biological activity of the histone deacetylase inhibitor LAQ824 is detectable with 3'-deoxy-3'-[18F]fluorothymidine positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Phase I Pharmacokinetic and Pharmacodynamic Study of LAQ824, a Hydroxamate Histone Deacetylase Inhibitor with a Heat Sh… [ouci.dntb.gov.ua]
- 22. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824. - OAK Open Access Archive [oak.novartis.com]
The In Vitro Biological Activity of NVP-LAQ824: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-LAQ824, also known as Dacinostat, is a potent, cinnamic hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer cell lines. This technical guide provides an in-depth overview of the in vitro biological activities of NVP-LAQ824, focusing on its mechanism of action, effects on cell proliferation, cell cycle progression, and apoptosis. Detailed experimental protocols for key assays are provided, along with a summary of its quantitative inhibitory concentrations. Signaling pathway and experimental workflow diagrams are included to visually represent the compound's cellular effects and the methodologies used for its characterization.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, resulting in the silencing of tumor suppressor genes.
NVP-LAQ824 is a potent inhibitor of HDAC enzymes, with an IC50 of approximately 32 nM in cell-free assays.[1][2] Its inhibition of HDAC activity leads to the hyperacetylation of histones, which in turn results in the relaxation of chromatin and the re-expression of silenced genes, including those involved in cell cycle control and apoptosis. This guide summarizes the key in vitro biological effects of NVP-LAQ824.
Quantitative Data Summary
The in vitro potency of NVP-LAQ824 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.01 | [1] |
| H1299 | Non-small Cell Lung Carcinoma | 0.15 | [1] |
| MM.1S | Multiple Myeloma | 0.1 (at 24 hours) | [3] |
| DU145 | Prostate Cancer | 0.018 | [2] |
| PC3 | Prostate Cancer | 0.023 | [2] |
| MDA-MB-435 | Breast Cancer | 0.039 | [2] |
Mechanism of Action: Histone Deacetylase Inhibition
NVP-LAQ824 exerts its primary effect by inhibiting the enzymatic activity of histone deacetylases. This leads to an accumulation of acetylated histones, a hallmark of a more open and transcriptionally active chromatin state.
Biological Effects
Cell Cycle Arrest
Treatment of cancer cells with NVP-LAQ824 leads to a significant alteration in cell cycle progression. Flow cytometry studies have consistently shown that NVP-LAQ824 induces a G2/M phase arrest in both tumor and normal cell lines.[4] This arrest is often accompanied by an increase in the expression of the cyclin-dependent kinase inhibitor p21.[3]
Induction of Apoptosis
A key anti-tumor effect of NVP-LAQ824 is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is evidenced by an increase in the sub-G1 population in cell cycle analysis and confirmed by Annexin V staining.[4] The apoptotic signaling cascade initiated by NVP-LAQ824 involves the activation of caspases and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[3]
Anti-Angiogenic Effects
In addition to its direct effects on tumor cells, NVP-LAQ824 has been shown to inhibit angiogenesis. It can down-regulate the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) in tumor cells.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of NVP-LAQ824 in culture medium. Add the desired concentrations of NVP-LAQ824 to the wells in triplicate and incubate for the desired time period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol provides a general procedure for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[7][8][9][10][11]
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. For adherent cells, trypsinize and collect the cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping.[7] Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of nucleic acid staining solution containing 100 µg/mL RNase A to degrade RNA.[11]
-
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol outlines the detection of apoptosis using Annexin V-FITC and propidium iodide (PI).[12][13][14][15]
-
Cell Treatment: Treat cells with NVP-LAQ824 at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Histone Acetylation
This protocol describes the detection of acetylated histones by Western blotting.[16][17][18]
-
Protein Extraction: Treat cells with NVP-LAQ824. Extract histones using an acid extraction method or a nuclear extraction kit.[17][19]
-
Protein Quantification: Determine the protein concentration of the extracts using a suitable protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
NVP-LAQ824 is a potent histone deacetylase inhibitor with significant in vitro anti-tumor activity across a broad range of cancer cell lines. Its ability to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the further investigation of NVP-LAQ824 and other HDAC inhibitors in preclinical cancer research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NVP-LAQ824 is a potent novel histone deacetylase inhibitor with significant activity against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824. - OAK Open Access Archive [oak.novartis.com]
- 5. The histone deacetylase inhibitor NVP-LAQ824 inhibits angiogenesis and has a greater antitumor effect in combination with the vascular endothelial growth factor receptor tyrosine kinase inhibitor PTK787/ZK222584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. kumc.edu [kumc.edu]
- 13. immunostep.com [immunostep.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 19. biochem.slu.edu [biochem.slu.edu]
Dacinostat's Effect on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dacinostat (also known as LAQ824 or NVP-LAQ824), a potent pan-histone deacetylase (HDAC) inhibitor. It details the compound's core mechanism of action, its quantitative effects on histone and non-histone protein acetylation, and the resultant cellular signaling pathways. Furthermore, this guide furnishes detailed protocols for key experimental assays used to characterize the activity of this compound and other HDAC inhibitors.
Core Mechanism of Action
Gene expression is dynamically regulated by the post-translational modification of histone proteins. The enzymes Histone Acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure. This "euchromatin" state allows transcription factors to access DNA and initiate gene expression. Conversely, Histone Deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure ("heterochromatin") and transcriptional repression.[1]
This compound is a hydroxamic acid-based pan-HDAC inhibitor that potently inhibits Class I and II HDAC enzymes.[2] Its mechanism of action involves the hydroxamic acid moiety chelating the zinc ion (Zn²⁺) essential for catalysis within the active site of these enzymes. This inhibition blocks the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation) and a more open chromatin state, which subsequently alters the expression of a subset of genes that regulate critical cellular processes like cell cycle progression and apoptosis.[3]
Quantitative Data Presentation
This compound's potency has been quantified against purified HDAC enzymes and various cancer cell lines. Its primary biological effect is the marked increase in the acetylation of histone proteins, particularly histones H3 and H4.
Table 1: Inhibitory Potency of this compound
| Target | IC₅₀ Value | Cell Line / Assay Type | Reference |
| HDAC Enzymes | |||
| Pan-HDAC | 32 nM | Cell-free enzymatic assay | [4][5] |
| HDAC1 | 9 nM | Cell-free enzymatic assay | [5] |
| Cancer Cell Lines | (Cell Growth Inhibition) | ||
| Colon Cancer (HCT116) | 0.01 µM (10 nM) | Proliferation Assay | [4] |
| Lung Carcinoma (H1299) | 0.15 µM (150 nM) | Proliferation Assay | [4] |
| Prostate Cancer (DU145) | 18 nM | Proliferation Assay | [5] |
| Prostate Cancer (PC3) | 23 nM | Proliferation Assay | [5] |
| Breast Cancer (MDA435) | 39 nM | Proliferation Assay | [5] |
Table 2: Effect of this compound on Protein Acetylation
| Protein Target | Observed Effect | Method of Detection | Reference |
| Histone Proteins | |||
| Histone H3 | Increased acetylation | Western Blot | [1][6] |
| Histone H4 | Increased acetylation | Western Blot | [1][6] |
| Non-Histone Proteins | |||
| p53 | Acetylation and stabilization | Immunoprecipitation/Western Blot | [3] |
Downstream Signaling Pathways and Cellular Effects
The inhibition of HDACs by this compound initiates a cascade of events, primarily driven by changes in gene transcription, that culminate in anti-tumor effects such as cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: A primary target of this compound-mediated transcriptional activation is the CDKN1A gene, which encodes the p21 protein.[3][4] p21 is a potent cyclin-dependent kinase (CDK) inhibitor. Its upregulation leads to the inhibition of CDK complexes, resulting in hypophosphorylation of the retinoblastoma (Rb) protein and subsequent cell cycle arrest, often at the G1/S or G2/M checkpoint.[4]
-
Apoptosis: this compound induces apoptosis selectively in cancer cells.[3] This is achieved by altering the balance of pro- and anti-apoptotic proteins. For instance, HDAC inhibition can upregulate pro-apoptotic genes while downregulating survival signals.
-
Modulation of Oncogenic Pathways: this compound has been shown to affect key cancer-related signaling pathways. In medulloblastoma, it reduces the expression of the proto-oncogene c-Myc and inhibits the pro-survival Akt signaling pathway.[7][8]
Experimental Protocols
Validating the mechanism and efficacy of HDAC inhibitors like this compound requires a suite of specialized molecular biology techniques. Below are detailed methodologies for essential assays.
This assay directly measures the enzymatic activity of HDACs in cell lysates or with purified enzymes and the inhibitory effect of compounds.
Methodology:
-
Sample Preparation: Prepare nuclear extracts or cell lysates from control and this compound-treated cells. Determine protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 96-well microplate, add diluted samples (10-50 µg of protein) to wells. Include a positive control (e.g., HeLa nuclear extract) and a negative control (e.g., sample with a known potent inhibitor like Trichostatin A).[9]
-
Reaction Initiation: Add HDAC Assay Buffer followed by a fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[10]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. During this time, active HDACs will deacetylate the substrate.
-
Development: Stop the enzymatic reaction by adding a Developer solution. This solution contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore.[11] Incubate at 37°C for an additional 15-30 minutes.[9]
-
Measurement: Read the fluorescence using a microplate reader at an appropriate excitation/emission wavelength (e.g., Ex/Em = 350-380/440-460 nm).[12] Activity is proportional to the fluorescence signal.
This technique is the gold standard for visualizing the increase in histone acetylation following treatment with an HDAC inhibitor.
Methodology:
-
Cell Treatment & Lysis: Treat cultured cells with this compound for a specified time (e.g., 24 hours). Harvest cells and perform histone extraction, typically using an acid extraction protocol (0.2 N HCl) to isolate the basic histone proteins.[13]
-
Protein Quantification: Neutralize the acid-extracted histones and determine the protein concentration.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 15% SDS-polyacrylamide gel.[6] Histone H3 is ~17 kDa and H4 is ~11 kDa.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature using 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).
-
Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13] Quantify band intensity and normalize the acetylated histone signal to the total histone signal.
ChIP assays are used to determine if a specific protein (or a modified protein, like an acetylated histone) is associated with a specific genomic region, such as a gene promoter.
Methodology:
-
Cross-linking: Treat cells with this compound. Add formaldehyde (B43269) directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.[15]
-
Cell Lysis & Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., MNase).[16]
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific for an acetylated histone mark of interest (e.g., anti-acetyl-H3K9). A no-antibody or IgG control is essential.[16]
-
Isolate Complexes: Add Protein A/G-conjugated magnetic beads to capture the antibody-chromatin complexes.[16]
-
Washing: Wash the beads multiple times with buffers of increasing stringency (low salt, high salt, LiCl) to remove non-specifically bound chromatin.
-
Elution & Reverse Cross-linking: Elute the chromatin from the antibody/bead complex. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.[16]
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Quantify the amount of specific DNA sequences (e.g., the p21 promoter) in the immunoprecipitated sample using quantitative PCR (qPCR). Results are typically expressed as a percentage of the input chromatin.[17]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced chromatin binding of MYC is a key effect of HDAC inhibition in MYC amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Myc Modulation and Acetylation Is a Key HDAC Inhibitor Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epigenome-noe.net [epigenome-noe.net]
The Pharmacodynamics of Dacinostat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacinostat, also known as NVP-LAQ824, is a potent, second-generation pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class of compounds.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[2] Dysregulation of HDAC activity is a common feature in many cancers, leading to aberrant gene expression and promoting tumorigenesis.[3] this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of hematological and solid tumors in preclinical and clinical studies.[4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, effects on cellular signaling pathways, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its primary pharmacodynamic effect through the non-selective inhibition of class I, IIa, and IIb histone deacetylases.[1] By binding to the zinc-containing active site of HDAC enzymes, this compound prevents the removal of acetyl groups from histone tails.[5] This leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin structure.[2] This "open" chromatin state allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes and cell cycle inhibitors.[2][6]
One of the key downstream effects of this compound-mediated HDAC inhibition is the transcriptional activation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[7][8] this compound has been shown to activate the p21 promoter, leading to increased p21 protein expression.[7][8] p21, in turn, inhibits cyclin-dependent kinases (CDKs), leading to hypophosphorylation of the retinoblastoma protein (Rb).[7] This prevents the release of the E2F transcription factor, thereby inducing cell cycle arrest, primarily at the G2/M phase.[4][6]
Beyond its effects on histones, this compound also influences the acetylation status and function of various non-histone proteins involved in critical cellular processes. This includes the acetylation of HSP90, which leads to the degradation of its client oncoproteins.[6]
Quantitative Pharmacodynamic Data
The inhibitory potency of this compound against HDAC enzymes and its anti-proliferative effects on various cancer cell lines have been quantified in numerous studies. The following tables summarize these key quantitative data.
| Target | IC50 Value | Reference |
| Pan-HDAC | 32 nM | [9] |
| HDAC1 | 9 nM | [9] |
Table 1: In Vitro HDAC Inhibition by this compound
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| HCT116 | Colon Cancer | Growth Inhibition | 0.01 µM | [7] |
| H1299 | Non-small Cell Lung Carcinoma | Growth Inhibition | 0.15 µM | [7] |
| Daoy | Medulloblastoma | Cell Viability (MTT) | ~0.1 µM | [1] |
| D283 | Medulloblastoma | Cell Viability (MTT) | ~0.01 µM | [1] |
| A549 | Non-small Cell Lung Cancer | Growth Inhibition | < 1 µM | [10] |
| DU145 | Prostate Cancer | Growth Inhibition | < 1 µM | [10] |
| PC3 | Prostate Cancer | Growth Inhibition | < 1 µM | [10] |
| MDA-MB-435 | Breast Cancer | Growth Inhibition | < 1 µM | [10] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Xenograft Model | Dose and Schedule | Effect | Reference |
| HCT116 Human Colon Tumor | 100 mg/kg, i.v. | Dose-dependent inhibition of tumor growth | [7] |
| Daoy Medulloblastoma | 20 mg/kg, i.p., every other day | Significant suppression of tumor growth | [1] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Signaling Pathways Modulated by this compound
This compound impacts several critical signaling pathways that are frequently dysregulated in cancer. The primary mechanism involves the re-expression of silenced tumor suppressor genes. Additionally, this compound has been shown to modulate pathways involved in cell survival and proliferation, such as the PI3K/Akt and c-Myc pathways.
This compound-Induced Cell Cycle Arrest and Apoptosis
References
- 1. This compound (LAQ824) | 达诺司他 | HDAC 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
Dacinostat as a Potent Activator of the p21 Promoter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacinostat (formerly known as LAQ824 or NVP-LAQ824) is a novel hydroxamic acid-based inhibitor of histone deacetylases (HDACs) that has demonstrated significant potential as an anti-cancer agent. One of its key mechanisms of action is the robust activation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1), a critical regulator of cell cycle progression and apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-mediated p21 promoter activation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Introduction
This compound is a potent, broad-spectrum HDAC inhibitor with an IC50 of 32 nM in cell-free assays. By inhibiting the enzymatic activity of HDACs, this compound leads to the hyperacetylation of histone and non-histone proteins, resulting in the modulation of gene expression. A primary target of this epigenetic regulation is the CDKN1A gene, which encodes the p21 protein. The induction of p21 by this compound is a key event that contributes to its anti-proliferative and pro-apoptotic effects in various cancer cell lines. This guide will explore the specifics of this activation, providing researchers with the necessary information to investigate and leverage this mechanism in their own studies.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative parameters of this compound's activity related to HDAC inhibition, p21 promoter activation, and its anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference(s) |
| HDAC Inhibition (IC50) | 32 nM | Cell-free assay | |
| p21 Promoter Activation (AC50) | 0.30 µM | Reporter gene assay | |
| Growth Inhibition (IC50) | 0.01 µM | HCT116 (colon cancer) | |
| 0.15 µM | H1299 (non-small cell lung cancer) | ||
| 18 nM | DU145 (prostate cancer) | ||
| 23 nM | PC3 (prostate cancer) | ||
| 39 nM | MDA-MB-231 (breast cancer) |
Table 2: Time-Course of p21 mRNA and Protein Induction by a Hydroxamic Acid-Based HDAC Inhibitor (SAHA)
Data for SAHA, a structurally and functionally similar HDAC inhibitor to this compound, is presented as a proxy to illustrate the typical kinetics of p21 induction.
| Time Point | p21 mRNA Fold Increase | p21 Protein Fold Increase | Reference(s) |
| 2 hours | ~2.5 | Slight increase | |
| 6 hours | ~3.0 | ~3 | |
| 15 hours | ~5.5 | ~9 | |
| 24 hours | Decreased from peak | ~6 |
Signaling Pathways in this compound-Mediated p21 Activation
This compound activates the p21 promoter primarily through the inhibition of Class I and II HDACs. This leads to a cascade of events at the chromatin level, ultimately resulting in the transcriptional activation of the CDKN1A gene. The activation is generally considered to be p53-independent, which is significant for cancer therapy as the p53 tumor suppressor is often mutated in cancer cells.
Figure 1: this compound-induced p21 activation pathway.
Recent studies have also implicated the Ataxia Telangiectasia Mutated (ATM) kinase in the induction of p21 by HDAC inhibitors, suggesting a potential cross-talk between DNA damage response pathways and epigenetic regulation. Furthermore, the histone variant H2A.Z has been shown to be involved in the HDACi-mediated activation of p21, particularly in p53-deficient cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on p21 promoter activation.
Western Blotting for p21 Protein Expression
This protocol details the detection and quantification of p21 protein levels in cells treated with this compound.
Figure 2: Western blotting experimental workflow.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., A549, HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a fixed time (e.g., 24 hours) for a dose-response experiment, or with a fixed concentration (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 24, 48 hours) for a time-course study.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Mix the protein lysates with 4x Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto a 12-15% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against p21 overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the acetylation status of histones H3 and H4 at the p21 promoter following this compound treatment.
Figure 3: Chromatin Immunoprecipitation (ChIP) workflow.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound as described for Western blotting. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for acetylated histone H3 or H4. As a negative control, use a non-specific IgG antibody.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify a region of the p21 promoter known to contain Sp1 binding sites. Analyze the data using the percent input method.
Luciferase Reporter Assay for p21 Promoter Activity
This assay quantitatively measures the activation of the p21 promoter in response to this compound.
Methodology:
-
Plasmid Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing the p21 promoter region and a Renilla luciferase control plasmid (for normalization of transfection efficiency).
-
This compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
This compound is a potent inducer of p21 expression, acting through the inhibition of HDACs and subsequent hyperacetylation of histones at the p21 promoter. This activation is a key contributor to the anti-cancer properties of this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the molecular pharmacology of this compound and its role as a p21 promoter activator. Further research into the interplay of this compound with other signaling pathways, such as the ATM and H2A.Z-mediated pathways, will continue to elucidate the full spectrum of its anti-neoplastic activity.
Dacinostat: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacinostat (formerly known as LAQ824 or NVP-LAQ824) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class of compounds. It has demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines and in preclinical xenograft models. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces cell cycle arrest and apoptosis, with a focus on the underlying signaling pathways. Detailed experimental protocols for key assays and a summary of quantitative data from relevant studies are presented to facilitate further research and drug development efforts in this area.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from the lysine (B10760008) residues of histones. This deacetylation leads to a more condensed chromatin structure, thereby repressing transcription. In many cancers, HDACs are overexpressed or aberrantly recruited to promoter regions of tumor suppressor genes, leading to their silencing and contributing to tumorigenesis.
This compound is a potent inhibitor of both class I and class II HDACs.[1] By inhibiting HDAC activity, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of silenced genes, including those involved in the control of the cell cycle and apoptosis.[2] This guide will delve into the specific molecular pathways affected by this compound that culminate in cell cycle arrest and programmed cell death.
Mechanism of Action: Cell Cycle Arrest
This compound primarily induces cell cycle arrest in the G2/M phase in both tumor cells and normal fibroblasts.[3] However, the antiproliferative effect is selective towards tumor cells.[4] A key mediator of this compound-induced cell cycle arrest is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/CIP1).[3][4]
This compound activates the transcription of the p21 gene by promoting the acetylation of histones at the p21 promoter.[4] The p21 protein then binds to and inhibits the activity of cyclin E/CDK2 and cyclin A/CDK2 complexes.[5][6][7] The inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and progression, thus contributing to cell cycle arrest.[8]
Furthermore, studies in medulloblastoma cells have shown that this compound treatment leads to a significant increase in the percentage of cells in the G2/M phase.[4]
Quantitative Data: Cell Cycle Analysis
| Cell Line | Treatment | Time (h) | % G0/G1 | % S | % G2/M | Reference |
| Daoy (Medulloblastoma) | This compound (0.1 µM) | 24 | - | - | Increased | [4] |
| Daoy (Medulloblastoma) | This compound (0.1 µM) | 48 | - | - | Significantly Increased | [4] |
| D283 (Medulloblastoma) | This compound (0.01 µM) | 24 | - | - | Increased | [4] |
| D283 (Medulloblastoma) | This compound (0.01 µM) | 48 | - | - | Significantly Increased | [4] |
| HCT116 (Colon Cancer) | This compound (Low Conc.) | - | Arrested | - | - | [9] |
| Tumor Cell Lines | NVP-LAQ824 | - | - | - | Arrested | [10] |
| Normal Diploid Fibroblasts | NVP-LAQ824 | - | - | - | Arrested | [3] |
Note: "-" indicates data not specified in the cited source.
Mechanism of Action: Apoptosis
This compound induces apoptosis in a variety of cancer cell lines, while largely sparing normal cells.[3][10] The induction of apoptosis is a key component of its anti-cancer activity. This compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11]
The intrinsic pathway is often initiated by the upregulation of pro-apoptotic BH3-only proteins of the Bcl-2 family, such as Bim, Bid, and Bmf.[11] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade. The extrinsic pathway can be engaged through the upregulation of death receptors (e.g., TRAIL receptors) and their ligands.[11]
A common downstream event in this compound-induced apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[4] Activated caspase-3 cleaves a number of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[4][12]
Quantitative Data: Apoptosis Assays
| Cell Line | Treatment | Time (h) | % Apoptotic Cells (Increase vs. Control) | Reference |
| Daoy (Medulloblastoma) | This compound (0.1 µM) | 48 | 24% | [3][4] |
| D283 (Medulloblastoma) | This compound (0.01 µM) | 48 | 14% | [3][4] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the effects of this compound on cell cycle and apoptosis.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
Dacinostat in Hematologic Malignancies: A Preliminary Technical Review
Abstract: Dacinostat (also known as NVP-LAQ824 or LAQ824) is a potent, novel hydroxamate-based histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical activity in various cancer models, including hematologic malignancies.[1][2] As a member of the cinnamic acid derivatives, it acts as a pan-HDAC inhibitor, inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[3][4] Preliminary studies have highlighted its impressive antileukemic effects at low nanomolar concentrations and its ability to prolong survival in animal models of multiple myeloma.[1] This technical guide provides a consolidated overview of the preliminary preclinical and early clinical data on this compound, focusing on its mechanism of action, quantitative efficacy, and associated experimental methodologies for researchers and drug development professionals in oncology.
Core Mechanism of Action
The primary mechanism of this compound involves the potent inhibition of histone deacetylase enzymes.[1] HDACs play a crucial role in gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription.[2] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin state and the altered expression of genes involved in key cellular processes.[2]
Key downstream effects of this compound's activity include:
-
Transcriptional Activation of p21: this compound activates the promoter of the p21 gene, a critical cell cycle inhibitor.[2][5] The resulting increase in p21 protein contributes to cell cycle arrest, primarily in the G2/M phase.[2][5]
-
Induction of Apoptosis: The compound has been shown to induce apoptosis selectively in tumor cells while causing only growth arrest in normal diploid fibroblasts.[2][5] This is achieved by modulating the expression of apoptosis-related proteins, including the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.[6]
-
Disruption of Chaperone Proteins: Evidence suggests that at higher concentrations, this compound's effects are consistent with the inhibition of HSP90, a chaperone protein critical for the stability of many oncoproteins.[2]
Preclinical Efficacy Data
This compound has shown potent anti-tumor effects in both in vitro and in vivo preclinical models. It is reported to be approximately 50,000-fold more potent than the HDAC inhibitor butyrate.[1]
In Vitro Antiproliferative Activity
This compound inhibits HDACs at nanomolar concentrations and demonstrates selective antiproliferative effects against tumor cell lines.[5]
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | HDAC Enzyme Activity | 32 nM | [5] |
| IC₅₀ | H1299 (Non-small cell lung) | 0.15 µM | [5] |
| IC₅₀ | HCT116 (Colon) | 0.01 µM | [5] |
| Activity Range | Antileukemic Activity | Low Nanomolar | [1] |
| AC₅₀ | p21 Promoter Activation | 0.30 µM | [5] |
In Vivo Efficacy
Studies in murine models have confirmed the in vivo activity of this compound, showing significant therapeutic benefit in hematologic cancer models.
| Model Type | Cancer Type | Treatment | Key Outcome | Reference |
| Murine Model | Multiple Myeloma | This compound | Prolonged survival | [1] |
| Xenograft | Colon (HCT116) | 100 mg/kg this compound | Dose-dependent tumor growth inhibition | [5] |
A key finding from the murine myeloma model was the lack of toxicity to normal bone marrow or peripheral blood, suggesting a favorable therapeutic window.[1]
Early Clinical Studies and Safety Profile
This compound has advanced into Phase I clinical trials for both solid and hematologic malignancies.[1] A phase I study focusing on hematologic malignancies was initiated at the Dana-Farber Cancer Institute.[1] While detailed efficacy data from these early trials are limited in publicly available literature, key safety and tolerability findings have been reported.
| Trial Phase | Population | Dose-Limiting Toxicity | Other Reported Adverse Events | Reference |
| Phase I | Hematologic Malignancies | Febrile Neutropenia | QT Interval Prolongation | [7] |
Key Experimental Protocols
The following section details the methodologies used in the preliminary evaluation of this compound.
In Vitro HDAC Inhibition Assay
The enzymatic activity of HDACs was assessed using partially purified enzymes from cell lysates.
-
Cell Lysis: H1299 cells were lysed to extract cellular proteins.[5]
-
Enzyme Purification: HDAC enzymes were partially purified from the lysate using ion-exchange chromatography on a Q Sepharose Fast Flow column.[5]
-
Inhibition Assay: The purified enzyme fraction was incubated with a fluorogenic HDAC substrate and varying concentrations of this compound.
-
Data Analysis: The concentration of this compound required to inhibit 50% of the enzyme activity (IC₅₀) was determined by measuring the reduction in fluorescent signal.
Cell Cycle and Apoptosis Analysis
Flow cytometry was the primary method for analyzing this compound's effect on the cell cycle and apoptosis.
-
Cell Treatment: Tumor cells (e.g., HCT116) and normal diploid fibroblasts were treated with this compound for specified durations (e.g., up to 48 hours).[2]
-
Cell Staining (Apoptosis): Cells were harvested, washed, and stained with Annexin V and a viability dye (e.g., Propidium Iodide).[2]
-
Cell Staining (Cell Cycle): Cells were fixed, permeabilized, and stained with a DNA-intercalating dye.
-
Flow Cytometry: Stained cells were analyzed on a flow cytometer. Apoptotic cells were identified by Annexin V positivity, while cell cycle distribution was determined by DNA content. An increased sub-G1 population was indicative of apoptotic cells.[2]
Western Blotting for Histone Acetylation
Immunoblotting was used to confirm the in-cell mechanism of action of this compound.
-
Protein Extraction: Cells or tumor tissues treated with this compound were lysed, and protein concentrations were quantified.[2]
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Immunoblotting: Proteins were transferred to a membrane and probed with primary antibodies specific for acetylated histones H3 and H4.[2]
-
Detection: Following incubation with a secondary antibody, bands were visualized to assess the level of histone acetylation compared to untreated controls. An increase in acetylated histones confirmed HDAC inhibition.[2]
Conclusion and Future Directions
Preliminary studies on this compound reveal a potent HDAC inhibitor with significant and selective activity against hematologic malignancy models. Its ability to induce cell cycle arrest and apoptosis at low nanomolar concentrations, coupled with promising in vivo data showing survival benefits without major toxicity, established a strong rationale for its clinical development.[1] Early clinical trials have commenced, with initial safety data indicating a manageable profile, though events like febrile neutropenia and QT prolongation warrant careful monitoring.[7]
Future research should focus on completing and reporting the detailed outcomes of Phase I/II trials to establish a recommended Phase II dose and clarify the clinical efficacy in specific hematologic neoplasms. Furthermore, given the mechanistic synergy of HDAC inhibitors with other anticancer agents, combination studies with chemotherapy, targeted agents (such as FLT3 inhibitors), or immunotherapy could enhance the therapeutic potential of this compound and address mechanisms of chemoresistance.[4][8]
References
- 1. NVP-LAQ824; LAQ-824; this compound - HDAC Inhibitor [hdacis.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strategy for enhancing the therapeutic efficacy of histone deacetylase inhibitor this compound: the novel paradigm to tack… [ouci.dntb.gov.ua]
exploring the anti-proliferative effects of Dacinostat
An In-depth Technical Guide to the Anti-Proliferative Effects of Dacinostat
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as LAQ824 or NVP-LAQ824) is a potent, novel pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class of compounds.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription.[3][4] In various cancer types, HDACs are often overexpressed or aberrantly recruited, contributing to the silencing of tumor suppressor genes.[4][5] this compound reverses this effect, leading to histone hyperacetylation and the re-expression of key regulatory genes. This activity culminates in potent anti-proliferative effects, including cell cycle arrest and apoptosis, making this compound a significant compound in oncological research.[3][6] This guide provides a detailed overview of its mechanism, quantitative effects, and the experimental protocols used for its evaluation.
Core Mechanism of Action: HDAC Inhibition
This compound functions as a pan-HDAC inhibitor, targeting class I, IIa, and IIb histone deacetylases.[1] Its primary mechanism involves binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity.[6] This inhibition leads to an accumulation of acetylated histones (notably H3 and H4) and other non-histone proteins.[1][3] The resulting hyperacetylation of chromatin leads to a more relaxed, open structure, which facilitates the transcription of previously silenced genes, including critical tumor suppressors and cell cycle inhibitors.[3][7]
Caption: this compound inhibits HDAC, leading to histone hyperacetylation and gene expression.
Key Anti-Proliferative Signaling Pathways
This compound exerts its anti-tumor effects through several interconnected pathways, primarily revolving around the induction of cell cycle arrest and apoptosis.
Induction of p21 and Cell Cycle Arrest
A primary consequence of this compound-mediated HDAC inhibition is the robust activation of the CDKN1A gene promoter, which encodes the p21 (WAF1/CIP1) protein.[8] p21 is a potent cyclin-dependent kinase (CDK) inhibitor.[9][10] By upregulating p21, this compound blocks the activity of CDK complexes (such as CDK2 and CDK4), which are essential for cell cycle progression.[11] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein.[3][8] In its active, hypophosphorylated state, Rb binds to E2F transcription factors, sequestering them and preventing the transcription of genes required for the G1 to S phase transition.[11] This mechanism leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, selectively halting the proliferation of tumor cells.[1][3]
Caption: this compound induces p21-mediated cell cycle arrest via the Rb-E2F pathway.
Induction of Apoptosis
This compound selectively induces apoptosis in cancer cells while largely sparing normal cells.[3] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] Mechanistically, HDAC inhibition alters the balance of pro-apoptotic and anti-apoptotic proteins. This compound has been shown to down-regulate key survival proteins like XIAP and Mcl-1 while up-regulating pro-apoptotic proteins such as Bim and Bid.[12] This shift culminates in the activation of effector caspases, such as caspase-3, which then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[1][12] The appearance of a sub-G1 peak in flow cytometry analysis and positive Annexin V staining are hallmarks of this compound-induced apoptosis.[3]
Acetylation of Non-Histone Proteins: HSP90
Beyond histones, this compound's effects extend to non-histone proteins. At higher concentrations, it induces the acetylation of Heat Shock Protein 90 (HSP90).[3][13] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, including AKT and c-Myc.[1] Acetylation of HSP90 disrupts its chaperone activity, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[3] This action cripples multiple oncogenic signaling pathways simultaneously, contributing significantly to this compound's anti-proliferative and pro-apoptotic effects.
Quantitative Data: Anti-Proliferative Potency
The efficacy of this compound has been quantified across various enzymatic assays and cancer cell lines. The data highlights its potent activity at nanomolar to low-micromolar concentrations.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| HDAC (pan) | Cell-free enzymatic assay | 32 nM | [8][14] |
| HDAC1 | Cell-free enzymatic assay | 9 nM | [14] |
| HCT116 (Colon Carcinoma) | Growth Inhibition | 0.01 µM (10 nM) | [8] |
| HCT116 (Colon Carcinoma) | Cytotoxicity (MTT) | 0.05 µM (50 nM) | [8] |
| H1299 (Lung Carcinoma) | Growth Inhibition | 0.15 µM (150 nM) | [8] |
| Multiple Myeloma Cells | Growth Inhibition | Low Nanomolar Range | [2] |
| Various Solid Tumors | Growth Inhibition | < 1 µM | [15] |
Key Experimental Protocols
The following section details standardized methodologies for assessing the anti-proliferative effects of this compound.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the sub-G1 (apoptotic), G1, S, and G2/M phases.[3]
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins (e.g., p21, acetylated-H3, cleaved PARP).
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Denature 20-40 µg of protein per sample and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific binding. Incubate with a primary antibody specific to the target protein (e.g., anti-p21, anti-acetyl-H3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Caption: A typical workflow for evaluating the anti-proliferative effects of this compound.
Conclusion and Future Directions
This compound demonstrates significant and selective anti-proliferative activity against a wide range of cancer cells. Its multi-pronged mechanism, involving the reactivation of tumor suppressor genes, induction of cell cycle arrest, triggering of apoptosis, and disruption of chaperone function, makes it a compelling therapeutic candidate. The detailed protocols and pathways described herein provide a robust framework for researchers to further investigate its properties. Future research may focus on its efficacy in combination therapies, its potential to overcome drug resistance, and the identification of predictive biomarkers to guide its clinical application.[6][13]
References
- 1. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-LAQ824; LAQ-824; this compound - HDAC Inhibitor [hdacis.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Dacinostat (LAQ824) In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacinostat, also known as LAQ824 or NVP-LAQ824, is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class.[1][2] HDACs are a family of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, restricting the access of transcription factors to DNA.[3][4] In various cancers, HDACs are often dysregulated.[5] this compound inhibits class I, IIa, and IIb HDACs, leading to the hyperacetylation of histones and other non-histone proteins.[1] This action results in the transcriptional activation of tumor suppressor genes, such as the cell cycle inhibitor p21, and can induce cell cycle arrest, apoptosis, and inhibit tumor growth in a variety of cancer cell lines.[3][6] These application notes provide detailed protocols for the in vitro use of this compound in cell culture.
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of histone deacetylases.[7] This inhibition leads to an accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the transcription of silenced tumor suppressor genes.[3] A key target of this compound's action is the activation of the p21 promoter, a critical cell cycle inhibitor.[6] This leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis in cancer cells, while often only causing growth arrest in normal cells.[3] Furthermore, this compound has been shown to induce the acetylation of Hsp90, leading to the degradation of its client oncoproteins.[3]
Data Presentation
In Vitro Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HCT116 | Colon Cancer | 0.01 | Growth Inhibition | [6] |
| H1299 | Non-small Cell Lung Carcinoma | 0.15 | Growth Inhibition | [6] |
| DU145 | Prostate Cancer | 0.018 | Growth Inhibition | [8] |
| PC3 | Prostate Cancer | 0.023 | Growth Inhibition | [8] |
| MDA-MB-435 | Breast Cancer | 0.039 | Growth Inhibition | [8] |
| Daoy | Medulloblastoma | Submicromolar | Cell Viability | [1] |
| D283 | Medulloblastoma | Submicromolar | Cell Viability | [1] |
| A549 | Lung Carcinoma | ~1.05 | Cytotoxicity | [5] |
| MCF-7 | Breast Adenocarcinoma | ~0.368 | Cytotoxicity | [5] |
Experimental Protocols
Reagent Preparation
This compound (LAQ824) Stock Solution
This compound is soluble in DMSO.[9] To prepare a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of 10 mM.[9] For higher concentrations, warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath may be necessary.[9] Store the stock solution in aliquots at -20°C for several months.[9] Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is recommended to include a vehicle control (DMSO at the same final concentration) in all experiments.
Experimental Workflow
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[10]
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated control wells.
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).[10]
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.[10]
-
Incubate for 1-4 hours until a color change is visible.[10]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.[10]
-
Treat the cells with this compound at predetermined concentrations (e.g., IC50 value) and a vehicle control.
-
Incubate for the desired time period (e.g., 24 or 48 hours). A minimum of 16 hours of exposure to this compound may be required to induce cell death.[3]
-
Harvest both adherent and floating cells.[10]
-
Wash the cells with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.[10]
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10]
-
Incubate in the dark for 15 minutes at room temperature.[10]
-
Analyze the cells by flow cytometry within one hour.[10] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[11]
Western Blot Analysis
This protocol is for analyzing changes in protein expression and acetylation status following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated histone H3, anti-acetylated-α-tubulin, anti-p21, anti-PARP, anti-caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]
-
Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane and add the chemiluminescent substrate.[10]
-
Capture the signal using an imaging system.[10]
References
- 1. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H25N3O3 | CID 6445533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Functional and Transcriptional Characterization of Histone Deacetylase Inhibitor-Mediated Cardiac Adverse Effects in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Dacinostat in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of dacinostat (also known as NVP-LAQ824), a potent pan-histone deacetylase (HDAC) inhibitor, in preclinical mouse xenograft models. This document outlines the mechanism of action, experimental protocols, and relevant data to facilitate the design and execution of in vivo studies evaluating the anti-tumor efficacy of this compound.
Introduction
This compound is a novel hydroxamic acid-based HDAC inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.[1][2] It acts as a pan-HDAC inhibitor, targeting multiple HDAC enzymes involved in the regulation of gene expression.[3] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21.[1][2][4] This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6] Furthermore, this compound has been shown to affect other critical cellular pathways, including the c-Myc and Akt signaling pathways, and can also inhibit angiogenesis.[3][7]
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of histone deacetylases. This inhibition leads to the hyperacetylation of both histone and non-histone proteins, culminating in the altered expression of genes that regulate key cellular processes.
Quantitative Data from Mouse Xenograft Studies
The following tables summarize the in vivo efficacy of this compound in various mouse xenograft models as reported in published studies.
| Cell Line | Mouse Strain | Tumor Type | This compound Dose | Administration Route | Treatment Schedule | Observed Effect |
| HCT116 | Athymic nu/nu | Colon Carcinoma | 100 mg/kg | Intravenous (i.v.) | Not Specified | Dose-dependent tumor growth inhibition.[1] |
| HCT116 | Athymic nu/nu | Colon Carcinoma | 5 and 25 mg/kg | Intraperitoneal (i.p.) | Daily for 4 days | Dose- and time-dependent tumor growth inhibition.[8] |
| Daoy | NSG Mice | Medulloblastoma | 20 mg/kg | Intraperitoneal (i.p.) | Every other day | Significant suppression of tumor growth.[9] |
| PC3 | Not Specified | Prostate Cancer | Not Specified | Not Specified | Not Specified | 80-85% inhibition of tumor growth in combination with PTK787/ZK222584.[7] |
| MDA-MB-231 | Not Specified | Breast Cancer | Not Specified | Not Specified | Not Specified | 80-85% inhibition of tumor growth in combination with PTK787/ZK222584.[7] |
Experimental Protocols
This section provides a detailed methodology for a typical mouse xenograft study using this compound.
General Experimental Workflow
Cell Culture and Reagents
-
Cell Lines: Select appropriate human cancer cell lines for your study (e.g., HCT116 for colon cancer, Daoy for medulloblastoma).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.
-
This compound: Obtain this compound from a commercial supplier. For in vivo studies, a common solvent is DMSO, which is then further diluted in a vehicle such as PEG300 and saline.[1][10] A typical formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] Prepare fresh on the day of use.
Animal Model
-
Mouse Strain: Athymic nude mice or Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) gamma (NSG) mice are commonly used for xenograft studies.
-
Acclimatization: House mice in a pathogen-free environment for at least one week before the experiment to allow for acclimatization. Provide ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
Tumor Implantation
-
Cell Preparation: Harvest cancer cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Injection: Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Begin monitoring tumor growth once the tumors become palpable. Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.
This compound Administration
-
Dosage: Based on literature, this compound has been used at doses ranging from 5 mg/kg to 100 mg/kg.[1][2][8] The optimal dose will depend on the tumor model and should be determined in pilot studies.
-
Administration Route: this compound can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Treatment Schedule: A common schedule is daily or every other day administration for a specified period.
Efficacy and Pharmacodynamic Evaluation
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary endpoint is typically the inhibition of tumor growth in the this compound-treated groups compared to the vehicle control group.
-
Body Weight and Health Monitoring: Monitor the body weight and general health of the mice throughout the experiment to assess toxicity.
-
Pharmacodynamic (PD) Analysis: To confirm the biological activity of this compound in vivo, tumors can be harvested at the end of the study.
-
Western Blotting: Prepare tumor lysates and perform Western blotting to assess the levels of acetylated histones (H3 and H4), which are expected to increase with this compound treatment.[4] You can also assess the expression of downstream targets like p21.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols and data presented here provide a framework for researchers to design and conduct robust preclinical studies to further evaluate the therapeutic potential of this compound in various cancer models. Careful consideration of the cell line, mouse strain, and treatment regimen will be crucial for obtaining meaningful and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The histone deacetylase inhibitor NVP-LAQ824 inhibits angiogenesis and has a greater antitumor effect in combination with the vascular endothelial growth factor receptor tyrosine kinase inhibitor PTK787/ZK222584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Dacinostat (LAQ824) in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Dacinostat (LAQ824), a potent histone deacetylase (HDAC) inhibitor, in various animal models based on preclinical research. The included protocols and data are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Data Presentation: this compound Dosage and Administration in Animal Models
The following tables summarize the quantitative data on this compound dosage and administration from various animal studies.
Table 1: this compound Dosage and Administration in Murine Models
| Animal Model | Cancer Type | Dosage (mg/kg) | Administration Route | Dosing Schedule | Vehicle | Reference |
| Athymic (nu/nu) Nude Mice | Human Colon Cancer (HCT116) Xenograft | ≤100 | Intravenous (i.v.) | Not Specified | Not Specified | [1] |
| Athymic (nu/nu) Nude Mice | Human Colon Cancer (HCT116) Xenograft | 100 | Not Specified | Not Specified | Not Specified | [2] |
| Nude Mice | Human Colorectal Cancer Xenograft | 100 | Not Specified | Dose-dependent | Not Specified | [2] |
| BALB/c Mice | Myeloid Leukemia | 25 | Intraperitoneal (i.p.) | Daily | 5% Dextrose in Water (D5W) | [3] |
| Beige-nude-xid (BNX) Mice | Multiple Myeloma (RPMI 8226) Xenograft | 25 | Intraperitoneal (i.p.) | Daily | 0.9% Sodium Chloride | [4] |
| Not Specified | Tumor-bearing Mice | Not Specified | Intravenous (i.v.) | Once daily, 5 days/week for 15 doses | Not Specified | [3][5] |
| Mice | HCT116 Tumor Xenograft | 5 and 25 | Intraperitoneal (i.p.) | Daily for 4 days | 10% DMSO in PBS | [6] |
Table 2: this compound Formulation for In Vivo Administration
| Vehicle Composition | Final Drug Concentration | Notes | Reference |
| 4% DMSO, 40% PEG300, 56% Saline | Not Specified | Mix DMSO and PEG300 first, then add saline. Use immediately. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Prepare a clear stock solution first. | [5] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | Sonication is recommended. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Add solvents one by one. | [3] |
| 10% DMSO in PBS | Not Specified | Used for intraperitoneal injections. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in animal models.
Xenograft Tumor Model Protocol
This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to assess the anti-tumor efficacy of this compound.[7][8][9][10]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
6-8 week old female athymic nude mice
-
Matrigel (optional, but can improve tumor take-rate)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free medium
-
This compound (LAQ824)
-
Vehicle solution (see Table 2)
-
Calipers
-
Animal balance
-
Sterile syringes and needles
Procedure:
-
Cell Preparation:
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[7]
-
-
Dosing:
-
Prepare this compound in the chosen vehicle on the day of administration.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection) according to the specified dosing schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight every 2-3 days to assess efficacy and toxicity.[7]
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.[7]
-
Collect tumors and other relevant tissues for further pharmacodynamic analysis (e.g., Western blotting for histone acetylation).
-
Pharmacokinetic Study Protocol
This protocol details the procedure for determining the pharmacokinetic profile of this compound in mice.[7]
Materials:
-
8-10 week old male C57BL/6 mice
-
This compound (LAQ824)
-
Vehicle solution
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single dose of this compound to mice via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).
-
Visualizations
This compound Mechanism of Action: Signaling Pathway
This compound, as a histone deacetylase (HDAC) inhibitor, leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[11][12] A key pathway affected is the p53-p21-Rb signaling cascade, which plays a crucial role in cell cycle arrest.[11][13][14]
Caption: this compound inhibits HDAC, leading to p21 activation and cell cycle arrest.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.[7][8]
Caption: Workflow for a this compound in vivo efficacy study in a mouse xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Autophagy | HDAC | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. benchchem.com [benchchem.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle regulation: p53-p21-RB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dacinostat in Non-Small Cell Lung Cancer (NSCLC) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction to Dacinostat (NVP-LAQ824)
This compound, also known as LAQ824 or NVP-LAQ824, is a potent, second-generation hydroxamate-based pan-histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, including non-small cell lung cancer (NSCLC), HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth. This compound reverses this aberrant epigenetic state, exhibiting significant anti-tumor activity in preclinical NSCLC models by inducing cell cycle arrest, apoptosis, and inhibiting proliferation. These application notes provide an overview of this compound's mechanism of action, key quantitative data, and detailed protocols for its use in NSCLC research.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the activity of multiple HDAC enzymes. This inhibition leads to the accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin structure that allows for the re-expression of previously silenced tumor suppressor genes. A key target gene activated by this compound is the cyclin-dependent kinase inhibitor p21. The upregulation of p21 leads to the hypophosphorylation of the Retinoblastoma (Rb) tumor suppressor protein, which in turn causes cell cycle arrest, primarily at the G2/M phase.
Beyond histone proteins, this compound also induces the acetylation of non-histone proteins, such as the molecular chaperone HSP90. Acetylation of HSP90 leads to the degradation of its client oncoproteins, further contributing to the anti-tumor effect. The culmination of these events is the induction of apoptosis (programmed cell death) specifically in tumor cells, while normal cells are more likely to undergo growth arrest.
Caption: this compound inhibits HDACs, leading to cell cycle arrest and apoptosis.
Application Notes
Single-Agent Anti-proliferative and Pro-apoptotic Activity
This compound demonstrates potent anti-proliferative effects across various NSCLC cell lines. It selectively induces apoptosis in cancer cells, characterized by an increase in the sub-G1 population in flow cytometry analysis and confirmed by Annexin V staining, while having a less toxic, growth-arresting effect on normal diploid fibroblasts. The induction of apoptosis is a critical mechanism for its anti-tumor activity.
Cell Cycle Arrest
Treatment of NSCLC cells with this compound leads to a robust arrest in the G2/M phase of the cell cycle. This effect is observable through flow cytometry and is linked to the upregulation of the p21 protein and subsequent hypophosphorylation of the Rb protein.
Combination Therapies
A key application of this compound in NSCLC research is its use in combination with other anti-cancer agents to enhance therapeutic efficacy.
-
With Radiotherapy: this compound has been shown to sensitize NSCLC cells to the cytotoxic effects of ionizing radiation. Preclinical studies demonstrated that the combination significantly reduces clonogenic survival compared to either treatment alone.
-
With Chemotherapy: Like other HDAC inhibitors, this compound has the potential to act synergistically with cytotoxic agents such as platinum-based drugs (e.g., cisplatin) or taxanes. This synergy can help overcome drug resistance mechanisms.
-
With Targeted Therapy: For NSCLC with specific driver mutations, such as in EGFR, combining HDAC inhibitors with tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) can synergistically induce growth inhibition and apoptosis, particularly in TKI-resistant cells.
-
With Immunotherapy: HDAC inhibitors can modulate the tumor immune microenvironment, suggesting a rationale for combining them with immune checkpoint inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in NSCLC cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 | Citation(s) |
|---|---|---|---|
| H1299 | NSCLC | ~150 nM (0.15 µM) | |
| A549 | NSCLC | Dose-dependent p21 increase |
| HCT116 | Colon Cancer | ~10 nM (0.01 µM) | |
Note: IC50 values can vary based on experimental conditions such as assay duration and cell density.
Table 2: this compound in Combination Therapy (Preclinical Data)
| Combination | Cell Lines | Effect | Finding | Citation(s) |
|---|
| this compound + Ionizing Radiation | H23, H460 (NSCLC) | Clonogenic Survival | 5-fold reduction vs. control; 4-fold reduction vs. either agent alone (P<0.001) | |
Experimental Protocols
A systematic evaluation of this compound's effects in NSCLC cell lines is crucial. The following workflow and protocols provide a template for such investigations.
Dacinostat Treatment for Colon Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacinostat, also known as LAQ824 or NVP-LAQ824, is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in preclinical studies of colon cancer. By inhibiting HDAC enzymes, this compound alters the acetylation status of histone and non-histone proteins, leading to the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, apoptosis, and inhibition of tumor growth. These application notes provide a comprehensive overview of the effects of this compound on colon cancer cell lines, along with detailed protocols for key in vitro experiments.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the activity of multiple HDAC enzymes, leading to an accumulation of acetylated histones H3 and H4.[1] This hyperacetylation of chromatin results in a more open chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells. One of the key target genes activated by this compound is the cyclin-dependent kinase inhibitor p21.[1][2] The upregulation of p21 leads to the hypophosphorylation of the retinoblastoma (Rb) tumor suppressor protein, which in turn causes a G2/M phase cell cycle arrest.[1][2] Furthermore, this compound has been shown to induce apoptosis in colon cancer cells and inhibit tumor growth in xenograft models.[1][2] The induction of apoptosis is a critical mechanism for the anti-tumor activity of HDAC inhibitors.[3] this compound also influences key signaling pathways, including the c-Myc and Akt pathways.[4]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in colon cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| HCT116 | Growth Inhibition | IC50 | 0.01 µM | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Deacetylase Inhibitors Sensitize TRAIL-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new HDAC inhibitor cinnamoylphenazine shows antitumor activity in association with intensive macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of histone deacetylase and cytidine deaminase improves epigenetic potency of decitabine in colorectal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dacinostat in Combination with Ionizing Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacinostat (NVP-LAQ824) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1] By inhibiting HDAC enzymes, this compound alters chromatin structure and the acetylation status of numerous histone and non-histone proteins involved in critical cellular processes such as gene transcription, cell cycle progression, and DNA repair.[2] These mechanisms of action make this compound a compelling candidate for combination therapy with ionizing radiation (IR), a cornerstone of cancer treatment. Radiotherapy induces cytotoxic DNA double-strand breaks (DSBs) in cancer cells. The synergistic effect of this compound and IR is primarily attributed to the inhibition of DNA damage repair pathways by the HDAC inhibitor, leading to enhanced tumor cell killing.[3] These application notes provide a summary of the preclinical data and detailed protocols for investigating the combination of this compound and ionizing radiation.
Mechanism of Action: this compound as a Radiosensitizer
This compound enhances the efficacy of ionizing radiation through several key mechanisms:
-
Inhibition of DNA Damage Repair: this compound has been shown to attenuate the repair of radiation-induced DNA double-strand breaks. It can downregulate the expression and function of key proteins in both homologous recombination (HR) and non-homologous end joining (NHEJ) repair pathways, such as RAD51 and Ku70/80.[4] This leads to the persistence of DNA damage, as evidenced by the delayed resolution of γ-H2AX foci, a marker for DSBs.[3]
-
Induction of Apoptosis: The combination of this compound and radiation leads to a significant increase in programmed cell death (apoptosis) compared to either treatment alone.[3] This is often mediated through the activation of caspase cascades.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints.[2] This can prevent cells from entering phases of the cell cycle that are more resistant to radiation and can also provide a window for the accumulation of DNA damage to trigger apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and other pan-HDAC inhibitors with ionizing radiation.
Table 1: In Vitro Radiosensitizing Effects of this compound (LAQ824) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment | Outcome Measure | Result | Reference |
| H23, H460 | This compound + IR | Clonogenic Survival | 5-fold reduction vs. control; 4-fold reduction vs. single agent | [3] |
| H23, H460 | This compound + IR | γ-H2AX Foci (6h post-IR) | >30% positive cells vs. ~5% (this compound alone) and ~3% (IR alone) | [3] |
Table 2: In Vivo Radiosensitizing Effects of this compound (LAQ824) in a Xenograft Model
| Tumor Model | Treatment | Outcome Measure | Result | Reference |
| NSCLC Xenograft | This compound + Fractionated IR | Tumor Growth Delay | 19 days vs. 7 days (this compound alone) and 4 days (IR alone) | [3] |
Table 3: Radiosensitization Enhancement Ratios of Pan-HDAC Inhibitors in Various Cancer Cell Lines
| HDAC Inhibitor | Cell Line | Parameter | Value | Reference |
| Mocetinostat | FaDu (HNSCC) | DER | 1.37 - 1.82 | [5] |
| CUDC-101 | FaDu (HNSCC) | DER | 1.18 - 1.91 | [5] |
| Pracinostat | FaDu (HNSCC) | DER | 1.35 - 1.73 | [5] |
| Vorinostat (B1683920) | A549 (NSCLC) | SER (at 10% survival) | 1.36 - 1.6 | [6] |
| Panobinostat | RT112 (Bladder) | SF6 (Hypoxic) | 0.18 (combo) vs 0.35 (IR alone) | [7] |
DER: Dose Enhancement Ratio; SER: Sensitizer Enhancement Ratio; SF6: Surviving Fraction at 6 Gy.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of this compound and ionizing radiation are provided below.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxic and radiosensitizing effects of therapeutic agents.
Materials:
-
Cancer cell line of interest (e.g., H460 NSCLC cells)
-
Complete cell culture medium
-
This compound (NVP-LAQ824)
-
Solvent for this compound (e.g., DMSO)
-
6-well plates or 100 mm dishes
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% in methanol)
-
An X-ray irradiator
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium.
-
Plate a predetermined number of cells into 6-well plates. The number of cells to be plated depends on the expected survival fraction for each treatment condition and should be optimized to yield 50-150 colonies per well.
-
-
Drug Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for a specified period (e.g., 24 hours) before irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray source.
-
-
Incubation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain the colonies with 0.5% Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies counted) / (Number of cells seeded x PE/100).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate survival curves.
-
Calculate the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 10% or 50%) by dividing the radiation dose required to achieve that survival in the control group by the dose required in the drug-treated group.
-
Protocol 2: Immunofluorescence for γ-H2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in 12- or 24-well plates
-
This compound and ionizing radiation source
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Millipore or Cell Signaling)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse/rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and allow them to attach.
-
Treat with this compound for the desired duration.
-
Irradiate the cells and return them to the incubator for various time points (e.g., 30 min, 2h, 6h, 24h) to assess DNA repair kinetics.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.3% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γ-H2AX foci per nucleus. Automated image analysis software (e.g., ImageJ/Fiji) is recommended for unbiased quantification.
-
Protocol 3: Western Blot for DNA Repair Proteins
This protocol is used to assess the expression levels of proteins involved in DNA damage repair.
Materials:
-
Cell lysates from treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DNA repair proteins (e.g., RAD51, Ku70, Ku80, DNA-PKcs) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
Signaling Pathway
Caption: this compound enhances radiation-induced cell death by inhibiting HDACs, which in turn suppresses DNA repair pathways.
Experimental Workflow
Caption: A typical workflow for evaluating the radiosensitizing effects of this compound.
References
- 1. NVP-LAQ824; LAQ-824; this compound - HDAC Inhibitor [hdacis.com]
- 2. mdpi.com [mdpi.com]
- 3. Histone deacetylase inhibitor NVP-LAQ824 sensitizes human nonsmall cell lung cancer to the cytotoxic effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cooperation of the HDAC inhibitor vorinostat and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Evaluation of Histone Deacetylase Inhibitors as Radiosensitizers for Proton and Light Ion Radiotherapy [frontiersin.org]
- 7. Radiosensitisation in vivo by histone deacetylase inhibition with no increase in early normal tissue radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clonogenic Survival Assay with Dacinostat Treatment
Introduction
The clonogenic survival assay is a fundamental in vitro method used to assess the long-term proliferative potential of a single cell after exposure to cytotoxic agents.[1][2][3][4][5] This technique is a gold-standard in radiation biology and cancer research for evaluating the efficacy of therapeutic agents by determining their ability to induce reproductive cell death.[4][5][6]
Dacinostat (also known as NVP-LAQ824) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class of compounds.[7][8] HDAC inhibitors are a class of epigenetic drugs that modulate gene expression by altering the acetylation status of histones and other non-histone proteins.[9][10][11] this compound has demonstrated anti-proliferative effects in various cancer cell lines by inducing cell cycle arrest, differentiation, and apoptosis, making it a subject of interest in oncology research.[7][12][13]
This document provides a detailed protocol for conducting a clonogenic survival assay to evaluate the cytotoxic effects of this compound on cancer cells.
Mechanism of Action: this compound
This compound functions as a pan-HDAC inhibitor, targeting class I, IIa, and IIb histone deacetylases.[7] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression.[10][11] By inhibiting HDACs, this compound causes an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of various genes.
A key target of this compound-mediated gene activation is the CDKN1A gene, which encodes the p21 (WAF1/Cip1) protein, a cyclin-dependent kinase (CDK) inhibitor.[11][12][13] Increased expression of p21 leads to the inhibition of CDK2 activity, which in turn results in the hypophosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.[12][14] Hypophosphorylated Rb remains active and prevents cells from progressing through the cell cycle, leading to G1 and G2/M phase arrest.[13][15] This sustained cell cycle arrest can ultimately trigger apoptosis (programmed cell death), which is the primary mechanism of its anti-tumor activity.[7][11]
Data Presentation
Table 1: Effects of this compound on Clonogenic Survival and Proliferation
| Cell Line | Cancer Type | This compound (LAQ824) Concentration | Effect on Cell Survival/Proliferation | Reference |
| H23 | Non-Small Cell Lung Cancer | Not specified | 5-fold reduction in clonogenic survival (in combination with radiation) | |
| H460 | Non-Small Cell Lung Cancer | Not specified | 5-fold reduction in clonogenic survival (in combination with radiation) | |
| H1299 | Non-Small Cell Lung Carcinoma | IC50 = 0.15 µM | Growth inhibition | [12] |
| HCT116 | Colon Cancer | IC50 = 0.01 µM | Growth inhibition | [12] |
| Daoy | Medulloblastoma | Submicromolar (IC50) | Significant inhibition of viability, increased apoptosis | [7] |
| D283 | Medulloblastoma | Submicromolar (IC50) | Significant inhibition of viability, increased apoptosis | [7] |
Table 2: In Vitro Efficacy of this compound (IC50 Values)
| Parameter | Value | Reference |
| HDAC (Enzyme Assay) | IC50 = 32 nM | [12][16] |
| HDAC1 (Enzyme Assay) | IC50 = 9 nM | [16] |
| H1299 Cell Growth | IC50 = 0.15 µM | [12] |
| HCT116 Cell Growth | IC50 = 0.01 µM | [12] |
Experimental Protocols
This protocol is a generalized procedure and should be optimized for the specific cell line being used.
Materials and Reagents
-
Cancer cell line of interest (e.g., HCT116, Daoy)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics[17]
-
This compound (NVP-LAQ824), stock solution prepared in DMSO
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
Incubator (37°C, 5% CO₂)
-
Fixation Solution: 10% neutral buffered formalin or 4% paraformaldehyde[17][18]
-
Staining Solution: 0.5% (w/v) Crystal Violet in methanol (B129727) or water[5][6][18]
Procedure
1. Cell Preparation and Seeding a. Culture cells in appropriate complete medium until they reach approximately 80-90% confluency. b. Aspirate the medium, wash the cells with sterile PBS, and add Trypsin-EDTA. Incubate at 37°C until cells detach.[3][6] c. Neutralize trypsin with complete medium, and create a single-cell suspension by gently pipetting.[3][18] d. Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.[3] e. Calculate the number of cells to be seeded. This number is critical and depends on the cell line's plating efficiency and the expected toxicity of this compound. Start with a range (e.g., 200-5000 cells per well of a 6-well plate). Higher drug concentrations will require more cells to be seeded.[1] f. Seed the calculated number of cells into 6-well plates (in triplicate for each condition) and incubate for a few hours (or overnight) at 37°C to allow for cell attachment.[6]
2. This compound Treatment a. Prepare serial dilutions of this compound in complete medium from your stock solution. The final concentrations should span the known IC50 value for the cell line (e.g., 0.01 µM to 1 µM). b. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound dose.[2] An untreated control group is also essential. c. Carefully remove the medium from the attached cells and replace it with the medium containing the various concentrations of this compound or vehicle control. d. Incubate the plates for the desired exposure time. A minimum of 16 hours is required for this compound to induce cell death. A 24-hour treatment period is a common starting point.[7]
3. Colony Formation a. After the treatment period, aspirate the this compound-containing medium. b. Gently wash the cells once with sterile PBS. c. Add fresh, drug-free complete medium to each well. d. Return the plates to the incubator and allow colonies to form. This incubation period can range from 7 to 21 days, depending on the growth rate of the cell line.[5][6] e. Monitor the plates every few days. The assay is complete when the colonies in the control wells are visible to the naked eye and contain at least 50 cells.[6]
4. Fixation and Staining a. Carefully aspirate the medium from all wells. b. Gently rinse the wells with PBS.[6] c. Add 1-2 mL of Fixation Solution to each well and incubate for 10-20 minutes at room temperature.[18] d. Remove the fixation solution and allow the plates to air dry. e. Add 1-2 mL of 0.5% Crystal Violet solution to each well, ensuring the entire surface is covered. Incubate for 20-60 minutes at room temperature.[18] f. Carefully remove the staining solution. Gently wash the plates with tap water to remove excess stain and allow them to air dry completely.[6]
5. Colony Counting and Data Analysis a. Count the number of colonies in each well. A colony is traditionally defined as a cluster of at least 50 cells.[6] Counting can be done manually using a microscope or with automated colony counting software. b. Calculate the Plating Efficiency (PE) , which represents the percentage of seeded cells that form colonies in the control group.
-
PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100% c. Calculate the Surviving Fraction (SF) for each this compound concentration. This normalizes the colony formation in treated groups to the control group.
-
SF = (Number of colonies counted after treatment) / (Number of cells seeded x (PE / 100)) d. Plot the Surviving Fraction (on a logarithmic scale) against the this compound concentration (on a linear scale) to generate a cell survival curve.
References
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Clonogenic Assay [bio-protocol.org]
- 7. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C22H25N3O3 | CID 6445533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional and Transcriptional Characterization of Histone Deacetylase Inhibitor-Mediated Cardiac Adverse Effects in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The HDAC Inhibitor Domatinostat Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cell Proliferation with Dacinostat using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dacinostat (also known as NVP-LAQ824) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] By inhibiting HDACs, this compound promotes histone hyperacetylation, which alters chromatin structure and modulates the transcription of various genes involved in cell cycle regulation, differentiation, and apoptosis.[2][4] Consequently, this compound has demonstrated significant anti-proliferative effects in a variety of cancer cell lines.[1][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity. As this activity is proportional to the number of viable cells, the MTT assay is a reliable tool for measuring cell proliferation and cytotoxicity in response to therapeutic agents like this compound.[6] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.
These application notes provide a detailed protocol for using the MTT assay to quantify the anti-proliferative effects of this compound on cancer cells.
This compound's Mechanism of Action
This compound is a pan-HDAC inhibitor, targeting class I, IIa, and IIb histone deacetylases.[1] Its primary mechanism involves the inhibition of these enzymes, leading to an accumulation of acetylated histones. This opens up the chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells.[4]
One of the key genes activated by this compound is CDKN1A, which encodes the p21 (WAF1/CIP1) protein, a cyclin-dependent kinase (CDK) inhibitor.[5] The upregulation of p21 leads to cell cycle arrest, typically at the G1/S or G2/M phase, thereby halting cell proliferation.[2][7] In addition to inducing growth arrest, this compound can also trigger apoptosis (programmed cell death) in cancer cells through caspase-dependent pathways.[2][8] This dual action of inhibiting proliferation and inducing cell death makes this compound a compound of interest in cancer therapy.
Caption: this compound inhibits HDACs, leading to increased histone acetylation and p21 expression, which causes cell cycle arrest and apoptosis.
Experimental Protocol: MTT Assay for this compound
This protocol outlines the steps to determine the IC50 (half-maximal inhibitory concentration) of this compound in a selected cancer cell line.
Materials and Reagents
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (NVP-LAQ824)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 100% DMSO, or 0.01 M HCl in isopropanol (B130326) containing 10% Triton X-100)[9][10]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm
Experimental Workflow
Caption: Workflow for assessing this compound's effect on cell proliferation using the MTT assay.
Step-by-Step Procedure
1. Cell Seeding: a. Culture cells to ~80% confluency. Harvest the cells using standard trypsinization methods. b. Perform a cell count (e.g., using a hemocytometer) and determine cell viability (e.g., via Trypan Blue exclusion). c. Dilute the cells in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment. A typical range is 1,000 to 100,000 cells per well. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include control wells: "cells + vehicle" (for 100% viability) and "medium only" (for background absorbance). f. Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.
2. This compound Treatment: a. Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0.001 µM to 10 µM). c. Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration well (typically <0.1%). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 48-hour incubation is common for IC50 determination.[11]
3. MTT Addition and Incubation: a. After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[12]
4. Solubilization of Formazan Crystals: a. After the MTT incubation, add 100 µL of the solubilization solution to each well. b. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] c. Incubate the plate in the dark at room temperature for at least 2 hours, or overnight at 37°C, to allow for complete solubilization.[12]
5. Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9] b. It is recommended to use a reference wavelength of 630 nm or higher to subtract background absorbance.[6]
Data Analysis and Presentation
-
Correct Absorbance Values: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50: Plot the % Viability against the log of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Sample Data Presentation
The results of the MTT assay can be summarized in a table for clarity.
Table 1: Sample Results for this compound Treatment (48h) on HCT116 Cells
| This compound Conc. (µM) | Mean Absorbance (570nm) | Corrected Absorbance | % Viability |
|---|---|---|---|
| 0 (Vehicle) | 1.254 | 1.198 | 100.0% |
| 0.001 | 1.198 | 1.142 | 95.3% |
| 0.01 | 0.876 | 0.820 | 68.4% |
| 0.05 | 0.655 | 0.599 | 50.0% |
| 0.1 | 0.432 | 0.376 | 31.4% |
| 1.0 | 0.159 | 0.103 | 8.6% |
| 10.0 | 0.088 | 0.032 | 2.7% |
| Medium Blank | 0.056 | - | - |
Note: Data are hypothetical for illustrative purposes.
Table 2: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
|---|---|---|---|
| HCT116 | Colon Cancer | 0.01 - 0.05 | [5] |
| H1299 | Non-small Cell Lung Carcinoma | 0.15 | [5] |
| A549 | Lung Cancer | ~0.47 (LD90) | [13] |
| DU145 | Prostate Cancer | 0.018 | [13] |
| PC3 | Prostate Cancer | 0.023 | [13] |
| Daoy | Medulloblastoma | 0.1 | [1] |
| D283 | Medulloblastoma | 0.01 |[1] |
Troubleshooting
-
High Background in Blank Wells: This may indicate contamination of the medium or MTT reagent. Ensure sterile technique and filter-sterilize the MTT solution.
-
Low Absorbance Readings: This could be due to insufficient cell numbers, a short MTT incubation time, or incomplete formazan solubilization. Optimize cell seeding density and ensure crystals are fully dissolved.[12]
-
Inconsistent Results: Ensure uniform cell seeding and accurate pipetting. Edge effects in 96-well plates can be minimized by not using the outer wells for experimental samples.
References
- 1. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Induction of Apoptosis and Autophagy in Breast Cancer Cells by a Novel HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
Preparation of Dacinostat Stock Solution for In Vitro and In Vivo Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dacinostat, also known as NVP-LAQ824, is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs) with significant activity against a range of cancer cell lines.[1][2] It is a hydroxamate-based compound that has been investigated in both preclinical and clinical studies for its potential as an anticancer agent.[2][3] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in both in vitro and in vivo research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound for a desired stock solution concentration.
| Property | Value | Reference |
| Molecular Formula | C22H25N3O3 | [4] |
| Molecular Weight | 379.46 g/mol | [1][2] |
| CAS Number | 404951-53-7 | [4] |
| Appearance | Crystalline solid | [5] |
Solubility
This compound exhibits poor solubility in aqueous solutions and ethanol, but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6] Table 2 summarizes the solubility of this compound in common laboratory solvents. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions, as moisture can reduce the solubility of the compound.[6]
| Solvent | Solubility | Reference |
| DMSO | ≥17.45 mg/mL to 76 mg/mL | [1][5][6][7] |
| Water | Insoluble | [1][6] |
| Ethanol | Insoluble | [1][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.
Materials and Reagents
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * Volume (L) * 379.46 g/mol * 1000 mg/g
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, the required mass is: Mass (mg) = 10 * 0.001 * 379.46 = 3.79 mg
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Dissolving this compound:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[6]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage of this compound powder and its stock solutions is critical to maintain its stability and activity.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [6][7] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [6][7] |
| -20°C | Up to 1 month | [6] |
Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solution.
Safety Precautions
This compound is a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood. Dispose of all waste materials in accordance with institutional and local regulations for hazardous chemical waste.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. NVP-LAQ824; LAQ-824; this compound - HDAC Inhibitor [hdacis.com]
- 3. medkoo.com [medkoo.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Autophagy | HDAC | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dacinostat Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Dacinostat (also known as LAQ824 or NVP-LAQ824) in cancer cell line experiments. Below are troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
This section addresses common problems that can arise during in vitro experiments with this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| No observable effect on cell viability or target protein acetylation. | 1. Suboptimal Concentration: The concentration used may be too low for your specific cell line.[1] 2. Cell Line Resistance: The cell line may be inherently resistant to HDAC inhibitors or lack dependency on the pathways this compound affects.[1][2] 3. Insufficient Incubation Time: The biological effects of this compound, such as apoptosis induction, may require a longer exposure time. A minimum of 16 hours may be needed to induce cell death.[3] 4. Inhibitor Instability: this compound may have degraded in the culture medium or during storage.[1][2] | 1. Perform a Dose-Response Curve: Test a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line.[1] 2. Verify Target Expression: Confirm that the target HDACs are expressed in your cell line using Western blot or qPCR.[2] Consider using a positive control cell line known to be sensitive to this compound.[1] 3. Conduct a Time-Course Experiment: Assess cell viability and protein acetylation at multiple time points (e.g., 16, 24, 48, 72 hours) to find the optimal treatment duration.[1][3] 4. Prepare Fresh Solutions: Prepare fresh working dilutions from a validated stock solution for each experiment. Ensure proper storage of the stock solution, typically at -20°C.[2][4] |
| High levels of cell death observed even at the lowest concentrations. | 1. High Cell Line Sensitivity: The chosen cell line may be exceptionally sensitive to HDAC inhibition.[1] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high, causing cytotoxicity.[1][5] 3. Off-Target Effects: At higher concentrations, inhibitors can sometimes have off-target effects leading to toxicity.[1] | 1. Lower the Concentration Range: Shift your dose-response curve to a lower range (e.g., picomolar to low nanomolar) to pinpoint the therapeutic window. 2. Maintain Low Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).[5] Always include a vehicle-only control.[6] 3. Use the Lowest Effective Dose: Once the IC50 is determined, use the lowest concentration that achieves the desired biological effect for downstream experiments.[1] |
| Inconsistent results between experiments (e.g., variable IC50 values). | 1. Variation in Cell Seeding Density: Different initial cell numbers can significantly alter the apparent IC50 value.[1][6] 2. Inconsistent Inhibitor Preparation: Errors in serial dilutions or use of degraded inhibitor can cause variability.[1] 3. Cell Line Drift: High passage numbers can lead to genetic and phenotypic changes in cell lines, altering their drug sensitivity.[6] 4. Variability in Incubation Time: The effects of this compound are time-dependent; inconsistent exposure times will yield different results.[6] | 1. Standardize Cell Seeding: Use a consistent, optimized cell seeding density for all experiments.[1][6] 2. Prepare Fresh Dilutions: Make fresh serial dilutions for each experiment from a validated, concentrated stock.[6] 3. Use Low-Passage Cells: Use cells with a low passage number and periodically authenticate your cell line using methods like STR profiling.[7] 4. Maintain Consistent Incubation Periods: Ensure the incubation period is identical across all replicate experiments.[6] |
| IC50 value determined is significantly different from published data. | 1. Different Experimental Conditions: Variations in assay type (e.g., MTT vs. SRB), incubation time, serum concentration, or cell density can all impact IC50 values.[6] 2. Cell Line Differences: The same named cell line from different sources (or at different passage numbers) can have distinct sensitivities.[6] | 1. Align Protocols: Where possible, align your experimental protocol (cell density, incubation time, assay method) with the cited literature. 2. Acknowledge Variability: It is common for IC50 values to vary between labs. Focus on the relative potency and consistency of results within your own experimental system.[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (LAQ824) is a potent, hydroxamate-based histone deacetylase (HDAC) inhibitor.[3] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[8][9] By inhibiting HDACs, this compound causes an accumulation of acetylated histones, leading to a more relaxed chromatin structure.[3] This facilitates the transcription of previously silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][10] this compound has a potent inhibitory effect, with an IC50 of 32 nM in cell-free assays.[10][11]
Q2: What is a recommended starting concentration range for this compound in cell culture? A2: The effective concentration of this compound is highly cell-line dependent, with reported IC50 values ranging from low nanomolar to micromolar.[10][11] For initial experiments, it is recommended to perform a dose-response study over a broad concentration range, for example, from 1 nM to 10 µM, to determine the sensitivity of your specific cell line.[1]
Q3: Which cancer cell lines are known to be sensitive to this compound? A3: this compound has shown potent anti-proliferative activity against a variety of cancer cell lines.[3][4] Sensitive lines include colon cancer (HCT116), non-small cell lung carcinoma (H1299, A549), prostate cancer (DU145, PC3), and breast cancer (MDA435).[4][10][11] The IC50 for HCT116 cells is reported to be as low as 0.01 µM (10 nM).[10]
Q4: What is the optimal duration for this compound treatment? A4: The optimal treatment duration can vary. While effects on histone acetylation can be seen in a few hours, effects on cell viability and apoptosis often require longer incubation. To induce cell death, a minimum exposure of 16 hours may be necessary.[3] Many cell viability studies are conducted over 48 to 72 hours.[7][11] It is best to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific cell line and experimental question.[1]
Q5: How can I confirm that this compound is active in my cells? A5: The most direct way to confirm this compound's activity is to assess the acetylation status of its targets using Western blot.[2] Since this compound is a broad HDAC inhibitor, you can probe for an increase in the acetylation of total histone H3 or H4.[3] An increase in acetylated histones following treatment indicates that the inhibitor is engaging its target and is active within the cells.[3][12]
This compound (LAQ824) IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Incubation Time |
| HCT116 | Colon Cancer | 0.01 | Growth Inhibition | Not Specified |
| HCT116 | Colon Cancer | 0.05 | MTT Assay | Not Specified |
| H1299 | Non-Small Cell Lung Carcinoma | 0.15 | Growth Inhibition | Not Specified |
| A549 | Non-Small Cell Lung Carcinoma | ~0.47 (LD90) | Not Specified | 72 hours |
| DU145 | Prostate Cancer | 0.018 | Not Specified | Not Specified |
| PC3 | Prostate Cancer | 0.023 | Not Specified | Not Specified |
| MDA-MB-435 | Breast Cancer | 0.039 | Not Specified | Not Specified |
Data compiled from multiple sources.[10][11][13] Conditions may vary between studies.
Experimental Protocols
Protocol: Determining IC50 via MTT Cell Viability Assay
This protocol provides a framework for assessing the cytotoxic effects of this compound and determining its IC50 value.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.[10] Perform serial dilutions in complete culture medium to prepare 2X working concentrations of the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only control (DMSO at the highest final concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well, achieving a final concentration of 0.45 mg/mL.[14]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7][14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[14] Mix gently to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Western Blot for Histone Acetylation
This protocol is used to verify the mechanism of action of this compound by detecting changes in histone H3 acetylation.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[8]
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen time (e.g., 24 hours).[8]
-
Wash cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease inhibitors and an HDAC inhibitor (e.g., Trichostatin A) to prevent deacetylation during lysis.[8]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[8]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis:
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[8]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against acetyl-Histone H3 overnight at 4°C.
-
In a separate blot, probe for total Histone H3 or a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
-
Secondary Antibody and Detection:
-
Analysis: Quantify the band intensities and normalize the acetyl-Histone H3 signal to the total Histone H3 or loading control signal to determine the fold change in acetylation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Dacinostat In Vivo Delivery
Welcome to the technical support center for Dacinostat (NVP-LAQ824) in vivo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during in vivo experiments with this potent histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: The primary challenges stem from this compound's physicochemical properties and pharmacokinetic profile:
-
Poor Aqueous Solubility: this compound is practically insoluble in water and ethanol, making it difficult to prepare formulations suitable for parenteral administration.[1]
-
Potential for Rapid Metabolism and Clearance: Like many hydroxamic acid-based HDAC inhibitors, this compound may be subject to rapid in vivo metabolism, potentially leading to a short half-life and reduced therapeutic window.[2]
-
Systemic Toxicity: As a pan-HDAC inhibitor, this compound can cause on-target and off-target toxicities, which can be dose-limiting.[3][4]
Q2: What are the recommended administration routes for this compound in preclinical models?
A2: Based on published studies, the most common routes of administration for this compound in animal models are intravenous (i.v.) and intraperitoneal (i.p.).[1][5] Oral administration may be challenging due to potential low bioavailability, a common issue with some hydroxamic acid-based HDAC inhibitors.[2]
Q3: Are there any established formulations for in vivo use of this compound?
A3: Yes, several co-solvent-based formulations have been reported for preclinical studies. These typically involve dissolving this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with other vehicles to improve tolerability. Common components include polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline. It is crucial to prepare these formulations fresh before each use.[6][7][8]
Q4: What are the known in vivo toxicities of this compound?
A4: Preclinical toxicology studies in rats have identified the bone marrow, ovaries, and injection sites as primary target organs for toxicity. In dogs, at higher doses, liver, testes, kidneys, and eyes were also affected.[3] Clinical trials in humans have reported dose-limiting toxicities including transaminitis (liver enzyme elevation), fatigue, atrial fibrillation, raised serum creatinine, and hyperbilirubinemia.[9]
Q5: Can nanoparticle-based delivery systems improve the in vivo performance of this compound?
A5: While specific studies on nanoparticle-formulated this compound are limited, nanoparticle delivery is a promising strategy for HDAC inhibitors in general.[10] Liposomal formulations of this compound have been shown to overcome some of its pharmacokinetic limitations.[11] Nanoparticles, such as those made from PLGA, can potentially enhance solubility, prolong circulation time, and improve tumor targeting of hydrophobic drugs like this compound.[12]
Troubleshooting Guide
This guide addresses common problems encountered during the in vivo administration of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) & Troubleshooting Steps |
| Precipitation of this compound during formulation preparation or upon injection | - Poor solubility of this compound in the final vehicle. - Inadequate mixing or temperature control. - "Salting out" effect upon contact with aqueous environment (e.g., blood). | - Optimize Formulation: Increase the proportion of co-solvents like PEG300 or add a surfactant like Tween-80. Consider using a solubilizing agent such as sulfobutylether-β-cyclodextrin (SBE-β-CD). - Preparation Technique: Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components. Gentle warming and sonication can aid dissolution. Prepare the formulation immediately before use. - Slow Injection Rate: For intravenous administration, a slower injection rate can help to minimize rapid precipitation in the bloodstream. |
| Poor vehicle tolerability in animals (e.g., signs of distress, irritation at the injection site) | - High concentration of DMSO or other organic solvents. - Vehicle-induced hemolysis or local tissue damage. | - Reduce DMSO Concentration: Aim for a final DMSO concentration of less than 10% (v/v) in the injected solution.[13] - Alternative Solvents: Explore less toxic co-solvents or solubilizing agents. - Monitor Animals Closely: Observe animals for any signs of adverse reactions during and after injection. If irritation occurs, consider changing the formulation or administration route. - Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicities. |
| Lack of in vivo efficacy at previously reported doses | - Suboptimal formulation leading to poor bioavailability. - Rapid metabolism and clearance of the drug. - Inappropriate animal model or tumor type. | - Confirm Formulation Quality: Ensure the formulation is clear and free of precipitates. - Consider Alternative Delivery Systems: Explore advanced formulations like liposomes or nanoparticles to improve pharmacokinetics.[11] - Pharmacodynamic Assessment: Measure target engagement in tumors or surrogate tissues (e.g., histone acetylation) to confirm that the drug is reaching its target. - Model Selection: Verify that the chosen cancer model is sensitive to HDAC inhibition. |
| Observed in vivo toxicity at therapeutic doses | - On-target toxicity due to pan-HDAC inhibition. - Off-target effects of the compound. - Vehicle-related toxicity. | - Dose De-escalation: Reduce the dose or dosing frequency. - Supportive Care: Provide supportive care to animals as needed (e.g., hydration). - Combination Therapy: Consider combining a lower, better-tolerated dose of this compound with another anti-cancer agent to enhance efficacy while minimizing toxicity. |
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₅N₃O₃ | [14] |
| Molecular Weight | 379.46 g/mol | [14] |
| Aqueous Solubility | Insoluble | [8] |
| Ethanol Solubility | Insoluble | [8] |
| DMSO Solubility | ≥ 40 mg/mL | [8] |
| Human Terminal Half-life (t½) | 6 - 15 hours (intravenous) | [2] |
| Human Cmax (at 72 mg/m² dose) | ~1000 ng/mL | [2] |
| Human AUC (at 72 mg/m² dose) | ~10,000 ng·h/mL | [2] |
In Vivo Formulation Examples for this compound
| Formulation Components | Route of Administration | Concentration | Reference(s) |
| DMSO, PEG300, Saline | Intravenous | Not specified | [15] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | 2 mg/mL | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not specified | ≥ 2.5 mg/mL | [7] |
| D5W (5% dextrose in water) | Intraperitoneal | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous Administration
Materials:
-
This compound (NVP-LAQ824) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add DMSO to the vial to achieve a high-concentration stock solution (e.g., 40 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used.
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline. For a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the volumetric ratios should be 1:4:0.5:4.5.
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration (e.g., 2 mg/mL).
-
Visually inspect the final formulation for any precipitation. The solution should be clear.
-
Use the formulation immediately after preparation. Do not store.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in sterile PBS or culture medium, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound formulation or vehicle control to the respective groups according to the planned dose, route (e.g., i.v. or i.p.), and schedule.
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the pre-defined endpoint size, or if mice in the treatment group show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
Tissue Collection: At the endpoint, tumors and other relevant tissues can be excised for pharmacodynamic (e.g., Western blot for histone acetylation) or histological analysis.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to tumor growth inhibition.
Caption: Challenges and solutions for this compound's in vivo delivery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of NVP-LAQ824: from concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NVP-LAQ824 is a potent novel histone deacetylase inhibitor with significant activity against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824. - OAK Open Access Archive [oak.novartis.com]
- 12. Pharmacokinetics and in vivo drug release rates in liposomal nanocarrier development. | Semantic Scholar [semanticscholar.org]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Application of Pharmacokinetic and Pharmacodynamic Analysis to the Development of Liposomal Formulations for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
improving Dacinostat solubility for experimental use
Welcome to the technical support resource for Dacinostat (also known as LAQ824 or NVP-LAQ824). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the effective experimental use of this compound, with a primary focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly. What am I doing wrong?
A: this compound has very limited solubility in aqueous solutions like water and ethanol, where it is considered insoluble[1][2]. The recommended primary solvent is Dimethyl Sulfoxide (DMSO)[1][2][3]. For best results, use fresh, anhydrous DMSO, as moisture can significantly reduce solubility[1]. If you still experience issues, gentle warming to 37°C or brief sonication can help facilitate dissolution[3][4].
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A: This phenomenon, often called "solvent shock," is common when a concentrated organic stock solution is diluted into an aqueous buffer or medium[5][6]. The DMSO concentration drops sharply, and the compound crashes out of solution. Here are several strategies to avoid this:
-
Lower Stock Concentration: Prepare a less concentrated DMSO stock solution.
-
Step-wise Dilution: Add the DMSO stock to the pre-warmed (37°C) culture medium drop-by-drop while gently swirling or vortexing the medium[6]. This helps disperse the compound more evenly and avoids localized high concentrations.
-
Final Solvent Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally ≤ 0.1% and not exceeding 0.5%, to avoid cellular toxicity.
-
Check Media Components: In rare cases, components in complex media can interact with the compound. If precipitation persists, test the solubility in a simpler basal medium[6][7].
Q3: What is the maximum solubility of this compound in different solvents?
A: The solubility of this compound can vary slightly between suppliers and batches. However, the general solubility data is summarized in the table below. Always refer to the manufacturer's product data sheet for the most accurate information for your specific lot.
Q4: How should I prepare this compound for in vivo animal studies?
A: this compound is insoluble in water, so a co-solvent formulation is required for in vivo administration. A common approach involves first dissolving the compound in DMSO and then diluting it with other vehicles like PEG300, Tween-80, or corn oil. It is highly recommended to prepare these formulations fresh on the day of use[8]. Detailed protocols are provided in the "Experimental Protocols" section below.
Q5: How should I store my this compound stock solution?
A: this compound powder should be stored at -20°C for long-term stability (up to 3 years)[4]. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year)[4][8]. Do not store aqueous dilutions for more than a day[2].
Data Presentation: this compound Solubility
The following table summarizes the quantitative solubility data for this compound in commonly used laboratory solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | ≥ 17.45 - 76 | ≥ 46.0 - 200.28 | The most effective solvent. Use fresh, anhydrous DMSO. Sonication may be required[1][2][3][4]. |
| Water | Insoluble | Insoluble | Not a suitable solvent[1][2]. |
| Ethanol | Insoluble | Insoluble | Not a suitable solvent[1][2]. |
| In Vivo Formulation 1 | ≥ 2.5 | ≥ 6.59 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[8][9]. |
| In Vivo Formulation 2 | ≥ 2.5 | ≥ 6.59 | 10% DMSO, 90% Corn Oil[9]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Preparation: Allow the this compound powder vial and a bottle of fresh, anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Calculation: this compound has a molecular weight of 379.46 g/mol [10]. To make a 10 mM stock solution, you will dissolve 3.79 mg of this compound in 1 mL of DMSO. Adjust quantities as needed.
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound powder.
-
Mixing: Vortex the vial thoroughly. If the compound does not fully dissolve, you may warm the solution briefly at 37°C or place it in an ultrasonic bath for a few minutes[3].
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C[8].
Protocol 2: Preparation of this compound Formulation for In Vivo Use (Co-Solvent Method)
This protocol provides a common method for preparing this compound for intravenous (i.v.) or intraperitoneal (i.p.) injection in animal models[8][9].
-
Vehicle Preparation: The final vehicle will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, by volume.
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL). Calculate the required amount of this compound based on the desired final concentration (e.g., 2.5 mg/mL) and total volume. Dissolve the calculated weight of this compound in the volume of DMSO corresponding to 10% of your final total volume. Ensure it is fully dissolved.
-
Co-Solvent Addition (Sequential): a. Add the PEG300 (40% of the final volume) to the DMSO solution and mix thoroughly until the solution is clear. b. Add the Tween-80 (5% of the final volume) and mix again until clear. c. Finally, add the saline (45% of the final volume) and mix to create the final formulation.
-
Administration: The resulting solution should be clear. Use this formulation immediately after preparation[1][8]. If any precipitation or phase separation occurs, gentle heating or sonication may be used to aid dissolution[8].
Visualizations
Experimental Workflow for this compound Solubilization
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Autophagy | HDAC | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Dacinostat Treatment for Optimal Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dacinostat-induced apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration and duration of this compound treatment to induce apoptosis?
A1: The optimal concentration and duration of this compound treatment are highly dependent on the specific cancer cell line being investigated. For initial experiments, a time-course and dose-response study is recommended. Based on available data, significant apoptosis can be observed between 24 and 48 hours of treatment. For example, in medulloblastoma cell lines, a time-dependent increase in apoptosis has been demonstrated with this compound treatment.[1]
Q2: How does this compound induce apoptosis?
A2: this compound is a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which alters gene expression.[2] This results in the upregulation of the cyclin-dependent kinase inhibitor p21, which can trigger the intrinsic (mitochondrial) pathway of apoptosis.[2][3] This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization and subsequent activation of caspases.[4][5]
Q3: I am not observing significant apoptosis after this compound treatment. What are some potential reasons and troubleshooting steps?
A3: Several factors could contribute to a lack of apoptotic response. Consider the following:
-
Suboptimal Treatment Duration: Apoptosis is a kinetic process. If you are not observing apoptosis at your current time point, it may be too early or too late. It is advisable to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for apoptosis induction in your specific cell line.
-
Incorrect Drug Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a range of concentrations (e.g., nanomolar to low micromolar) to determine the optimal concentration for your cells.
-
Cell Line Resistance: Some cancer cell lines may be inherently resistant to this compound-induced apoptosis. This can be due to high levels of anti-apoptotic proteins like Bcl-2.
-
Experimental Procedure: Ensure proper handling of cells and reagents. For apoptosis assays like Annexin V/PI staining, gentle cell handling is crucial to avoid mechanical induction of cell death.
Q4: Can this compound treatment affect the cell cycle?
A4: Yes, this compound, like other HDAC inhibitors, can induce cell cycle arrest, often at the G1 or G2/M phase.[1] This is frequently associated with the upregulation of the cell cycle inhibitor p21.[2]
Data Presentation
The following table summarizes the time-dependent induction of apoptosis by this compound in two medulloblastoma cell lines.
| Cell Line | This compound Concentration | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| Daoy | IC50 | 24 | ~15% |
| IC50 | 48 | ~24% | |
| D283 | IC50 | 24 | ~10% |
| IC50 | 48 | ~14% |
Data adapted from a study on medulloblastoma cells. The IC50 concentration was used for treatment.[1]
Experimental Protocols
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is a general guideline for detecting apoptosis using Annexin V and PI staining.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treat cells with the desired concentrations of this compound or vehicle control for the intended time course (e.g., 24 and 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with cold PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect both the detached and adherent cells.
-
For suspension cells, collect by centrifugation.
-
Wash the collected cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the detection of key apoptotic markers by western blotting.
-
Cell Lysis and Protein Quantification:
-
After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel percentage will depend on the molecular weight of the target proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, p21) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control such as β-actin or GAPDH. An increase in cleaved Caspase-3 and cleaved PARP, and changes in the ratio of Bax to Bcl-2 are indicative of apoptosis.[1]
-
Mandatory Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Upregulation of p21 activates the intrinsic apoptotic pathway in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Dacinostat Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for Dacinostat (LAQ824/NVP-LAQ824) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this potent histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a pan-histone deacetylase (HDAC) inhibitor, meaning it broadly inhibits the activity of multiple HDAC enzymes, particularly class I and II HDACs.[1][2] HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[3][4] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[2][5] This "open" chromatin allows for increased gene transcription, including the expression of tumor suppressor genes like p21, which can induce cell cycle arrest and apoptosis in cancer cells.[5][6]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results in this compound experiments can stem from several factors. Key areas to investigate include:
-
Compound Solubility and Stability: this compound has poor solubility in water and ethanol (B145695) but is soluble in DMSO.[6][7][8][9][10] Incomplete dissolution or precipitation of the compound in your culture medium can lead to a lower effective concentration. Additionally, repeated freeze-thaw cycles of stock solutions should be avoided.[6]
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound.[6][10][11] It is crucial to establish a dose-response curve for each new cell line to determine the optimal concentration (e.g., IC50).
-
Experimental Protocol Variations: Minor deviations in cell density, incubation times, and reagent preparation can significantly impact results. Consistency in your experimental setup is key.
-
Off-Target Effects: Like other hydroxamic acid-based HDAC inhibitors, this compound may have off-target effects that can contribute to variability in cellular responses.[12][13]
Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
Unexpectedly high cytotoxicity can be due to several factors:
-
Incorrect Concentration: Double-check your stock solution concentration and dilution calculations.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to HDAC inhibition. Refer to published IC50 values for your specific cell line if available.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).
-
Extended Exposure Time: A minimum exposure of 16 hours is often required to induce cell death.[5][9] Shorter exposure times might primarily induce cell cycle arrest, while longer exposures can lead to apoptosis.[5]
Troubleshooting Guides
Issue 1: Poor or Inconsistent HDAC Inhibition (as measured by histone acetylation)
If you are not observing the expected increase in histone acetylation (e.g., on H3 and H4) via Western blot after this compound treatment, consider the following:
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Ensure proper storage of this compound powder (-20°C) and stock solutions (-80°C for long-term).[6][7] Avoid repeated freeze-thaw cycles.[6] |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Inadequate Incubation Time | Increase the incubation time. Significant histone acetylation can typically be observed within a few hours of treatment. |
| Poor Lysis/Extraction | Use a lysis buffer containing HDAC inhibitors (e.g., Trichostatin A or sodium butyrate) to preserve the acetylation state of proteins during sample preparation.[14] |
| Western Blotting Issues | Optimize your Western blot protocol for low molecular weight proteins like histones. This may include using higher percentage acrylamide (B121943) gels and appropriate transfer conditions.[14] |
Issue 2: High Variability in Cell Viability/Proliferation Assays
High variability between replicate wells or experiments is a common issue. Here’s how to troubleshoot it:
| Potential Cause | Troubleshooting Step |
| Incomplete Drug Dissolution | Ensure this compound is fully dissolved in DMSO before diluting in culture medium.[15] Visually inspect for any precipitate. Prepare fresh dilutions for each experiment.[15] |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure uniform cell density. |
| Edge Effects in Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. |
| Inconsistent Incubation | Ensure consistent incubation conditions (temperature, CO2, humidity) for all plates. |
Data Summary
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 |
| HCT116 | Colon Cancer | 0.01 µM[6] |
| H1299 | Non-small Cell Lung Carcinoma | 0.15 µM[6][11] |
| DU145 | Prostate Cancer | < 1 µM[10] |
| PC3 | Prostate Cancer | < 1 µM[10] |
| MDA-MB-435 | Breast Cancer | < 1 µM[10] |
| A549 | Non-small Cell Lung Cancer | < 1 µM[10] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in fresh DMSO.[6] Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors and an HDAC inhibitor (e.g., Trichostatin A or sodium butyrate) to preserve protein acetylation.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil to denature the proteins.
-
SDS-PAGE: Load the samples onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the low molecular weight histones.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits HDACs, leading to increased histone acetylation and gene transcription, ultimately causing cell cycle arrest and apoptosis.
References
- 1. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Autophagy | HDAC | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. medkoo.com [medkoo.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
managing Dacinostat stability in long-term experiments
Welcome to the technical support center for managing Dacinostat (also known as LAQ824) stability in long-term experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure the integrity of this compound throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is highly soluble in DMSO.[1][2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: How should I store this compound powder and its stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1][3] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.[1]
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: this compound, like other hydroxamic acid-containing compounds, has limited stability in aqueous solutions. It is recommended not to store aqueous solutions of this compound for more than one day.[2] For in vivo studies, it is advised to prepare the formulation freshly on the day of use.[4] Degradation in aqueous media is primarily due to hydrolysis, which is accelerated at neutral and alkaline pH.
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways for this compound, a hydroxamic acid derivative, are hydrolysis of the hydroxamic acid group and oxidation.[5] Hydrolysis is pH-dependent and is more rapid in neutral to alkaline conditions. The hydroxamic acid moiety can also be susceptible to enzymatic degradation by esterases present in biological matrices.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or inconsistent compound activity in cell-based assays. | 1. Degradation of this compound in working solutions: this compound is unstable in aqueous media, including cell culture medium. | 1. Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing this compound in culture medium for extended periods before adding to cells. |
| 2. Improper storage of stock solutions: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation. | 2. Aliquot DMSO stock solutions into single-use volumes and store at -80°C. Ensure the freezer maintains a stable temperature. | |
| 3. Interaction with media components: Some components in serum or media supplements may affect compound stability or activity. | 3. Minimize the time this compound is in contact with serum-containing media before it reaches the cells. Consider serum-free conditions if the experimental design allows. | |
| Precipitation of this compound in aqueous solutions or culture medium. | 1. Poor solubility in aqueous solutions: this compound is insoluble in water and ethanol.[2] | 1. Ensure the final concentration of DMSO in the aqueous solution is kept as low as possible while maintaining this compound solubility. A final DMSO concentration of <0.5% is generally well-tolerated by most cell lines. |
| 2. Use of non-anhydrous DMSO for stock solution: Moisture in DMSO can reduce the solubility of this compound.[1] | 2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare the initial stock solution. | |
| Variability in results between different batches of this compound. | 1. Differences in compound purity or formulation. | 1. Purchase this compound from a reputable supplier and obtain a certificate of analysis (CoA) for each new batch. |
| 2. Inconsistent handling and storage practices. | 2. Standardize protocols for solution preparation, storage, and handling across all experiments and personnel. |
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Powder | N/A | -20°C | Up to 3 years[1][3] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year[1][3] |
| -20°C | Up to 1 month[1] | ||
| Aqueous Solution | Cell Culture Media/Buffer | N/A | Do not store for more than one day[2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥17.45 mg/mL[2] | Anhydrous DMSO is recommended.[1] |
| Water | Insoluble[2] | |
| Ethanol | Insoluble[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol: Stability Assessment of this compound in Solution by HPLC (General Method)
This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound. This method should be validated for your specific instrumentation and experimental conditions.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Buffer salts for pH adjustment (if studying pH effects)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and increase linearly over time to elute this compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 281 nm (based on UV absorbance maxima)
-
Injection Volume: 10 µL
-
-
Procedure for Stability Study:
-
Prepare solutions of this compound in the desired solvents (e.g., DMSO, cell culture medium) at a known concentration.
-
Store the solutions under different conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.
-
If necessary, dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak area of this compound and any new peaks that appear over time (degradation products).
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Photocaged Histone Deacetylase Inhibitors as Prodrugs in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Dacinostat Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the histone deacetylase (HDAC) inhibitor, Dacinostat (LAQ824).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pan-HDAC inhibitor that prevents the removal of acetyl groups from histone and non-histone proteins.[1] This leads to the accumulation of acetylated proteins, resulting in a more open and transcriptionally active chromatin structure. Consequently, this can induce the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
Q2: My cancer cell line is showing intrinsic resistance to this compound. What are the potential underlying mechanisms?
A2: Intrinsic resistance to this compound and other HDAC inhibitors can be attributed to several factors:
-
High levels of anti-apoptotic proteins: Overexpression of proteins like Bcl-2 or Bcl-xL can confer resistance to this compound by preventing the induction of apoptosis.[4]
-
Pre-existing activation of survival pathways: Constitutively active pro-survival signaling pathways, such as the PI3K/Akt or JAK/STAT pathways, can counteract the pro-apoptotic effects of this compound.
-
Low expression of specific HDACs: While a pan-HDAC inhibitor, the efficacy of this compound can be influenced by the relative expression levels of different HDAC isoforms in a given cell line.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[5]
Q3: My cancer cell line has developed acquired resistance to this compound after prolonged exposure. What are the likely mechanisms?
A3: Acquired resistance to this compound often involves the following:
-
Upregulation of drug efflux pumps: Similar to intrinsic resistance, cancer cells can increase the expression of ABC transporters over time.[5]
-
Activation of alternative survival pathways: To compensate for HDAC inhibition, resistant cells may hyperactivate pathways like PI3K/Akt/mTOR or MAPK/ERK.[6]
-
Alterations in the drug target: Although less common, mutations in HDAC enzymes could potentially alter this compound binding and efficacy.
-
Epigenetic reprogramming: Cells may utilize other epigenetic mechanisms, such as DNA methylation, to re-silence tumor suppressor genes that were initially activated by this compound.[7]
Q4: Are there known biomarkers to predict or monitor this compound resistance?
A4: Research into predictive biomarkers is ongoing. However, based on current understanding of HDAC inhibitor resistance, potential biomarkers include:
-
Expression levels of Bcl-2 family proteins: High baseline levels of anti-apoptotic proteins like Bcl-2 may predict poor response.[4]
-
Activation status of survival pathways: The phosphorylation status of key proteins in the PI3K/Akt and JAK/STAT pathways could serve as prognostic markers.
-
HDAC isoform expression: The expression profile of HDACs, particularly class I HDACs, may correlate with sensitivity.[5]
Section 2: Troubleshooting Guide for Experimental Issues
Issue 1: Inconsistent IC50 values for this compound between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range to avoid phenotypic drift.[8] |
| Cell Seeding Density | Ensure consistent cell seeding density across all experiments as variations can alter the drug-to-cell ratio.[8] |
| This compound Stock Solution Integrity | Prepare fresh stock solutions regularly and store them appropriately. Verify the activity of the stock on a sensitive control cell line. |
| Assay Variability | Standardize all steps of the cell viability assay, including incubation times and reagent concentrations. |
Issue 2: this compound treatment increases histone acetylation but does not induce apoptosis.
| Potential Cause | Troubleshooting Step |
| Compromised Apoptotic Machinery | Investigate the expression of key apoptotic proteins. High levels of anti-apoptotic proteins like Bcl-2 may be preventing cell death.[4] |
| Activation of Pro-Survival Signaling | Examine the activation status of pathways like PI3K/Akt.[5] |
| Insufficient Drug Exposure Time | This compound may require prolonged exposure (e.g., 48-72 hours) to induce apoptosis.[3] |
Issue 3: How to overcome observed this compound resistance in my cell line?
| Strategy | Experimental Approach |
| Combination Therapy | The most effective strategy to overcome this compound resistance is through combination with other therapeutic agents. |
| Targeting Anti-Apoptotic Proteins | Combine this compound with a Bcl-2 inhibitor (e.g., ABT-737) to restore apoptotic sensitivity.[4] |
| Inhibiting Survival Pathways | Co-administer this compound with inhibitors of the PI3K/Akt or MAPK/ERK pathways. |
| Modulating Drug Efflux | Use a P-glycoprotein inhibitor, such as verapamil, to increase the intracellular concentration of this compound.[4] |
| Combination with other Epigenetic Modifiers | Synergistic effects may be achieved by combining this compound with DNA methyltransferase (DNMT) inhibitors.[7] |
| Combination with other Anticancer Agents | This compound has shown synergistic effects with FLT-3 kinase inhibitors in acute myeloid leukemia and with retinoic acid in melanoma.[2][9] |
Section 3: Experimental Protocols
Protocol 1: Determination of this compound IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To quantify the concentration of this compound required to inhibit cell growth by 50%.
Materials:
-
96-well clear-bottom white cell culture plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Remove the overnight culture medium and add the this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Acetyl-Histone H3
Objective: To assess the pharmacodynamic effect of this compound by measuring the acetylation status of histone H3.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat sensitive and resistant cells with this compound at various concentrations and time points. Include an untreated control.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Analysis:
-
Densitometrically quantify the acetyl-Histone H3 bands and normalize them to total Histone H3 to compare the levels of histone acetylation between different treatment conditions.
Section 4: Visualizations
Caption: this compound mechanism of action and key resistance pathways.
Caption: A stepwise workflow for investigating and overcoming this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. oaepublish.com [oaepublish.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Dacinostat Dosage Refinement for Minimal Toxicity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining Dacinostat (also known as LAQ824) dosage in animal models to minimize toxicity while maintaining therapeutic efficacy. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent histone deacetylase (HDAC) inhibitor. It works by increasing the acetylation of histones, which leads to a more relaxed chromatin structure and altered gene expression.[1] This can reactivate tumor suppressor genes, inhibit cell cycle progression, and induce apoptosis (programmed cell death) in cancer cells.[1][2] this compound is known to activate the p21 promoter, leading to increased expression of the p21 protein, a key cell cycle inhibitor.[2] This, in turn, leads to the hypophosphorylation of the retinoblastoma protein (Rb), which helps to halt the cell cycle.[2]
Q2: What are the known dose-limiting toxicities of this compound in preclinical and clinical studies?
A2: Preclinical toxicology studies in rats identified the primary target organs for toxicity as injection sites, bone marrow, and ovaries, with these effects being largely reversible.[3] In human phase I clinical trials, dose-limiting toxicities included elevated liver transaminases (transaminitis), fatigue, atrial fibrillation, increased serum creatinine, and hyperbilirubinemia.[3] Febrile neutropenia has also been reported as a dose-limiting toxicity.[4][5]
Q3: What are the common side effects observed with HDAC inhibitors like this compound in animal models?
A3: As a class of drugs, HDAC inhibitors commonly cause a range of side effects in animal models. These include:
-
Hematological toxicities: Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia are frequently observed, although they are often transient and reversible.[4][5]
-
Gastrointestinal issues: Nausea, vomiting, anorexia (loss of appetite), and diarrhea are common.[5]
-
Constitutional symptoms: Fatigue and lethargy are often reported.[5]
Q4: Are there any established No Observed Adverse Effect Levels (NOAELs) for this compound in animal models?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Animal Mortality | - Incorrect dosage calculation.- Acute toxicity at the administered dose.- Vehicle-related toxicity.- Improper administration technique. | - Double-check all dosage calculations.- Initiate a dose range-finding study with a wider dose range, including lower doses.- Conduct a vehicle-only control group to rule out vehicle toxicity.- Ensure all personnel are properly trained in the administration route (e.g., intravenous injection). |
| Significant Weight Loss (>15-20%) | - Drug-induced anorexia or gastrointestinal toxicity.- Dehydration.- Systemic toxicity. | - Monitor food and water intake daily.- Consider providing supportive care such as palatable, high-calorie food supplements or subcutaneous fluids.- Reduce the dose or dosing frequency.- Perform clinical chemistry and hematology to assess for organ toxicity. |
| Severe Hematological Abnormalities (e.g., Grade 3/4 Neutropenia or Thrombocytopenia) | - Bone marrow suppression is a known class effect of HDAC inhibitors.[4][5] | - Decrease the dose of this compound.- Increase the dosing interval to allow for bone marrow recovery.- Monitor complete blood counts (CBCs) more frequently (e.g., twice weekly).- Consider co-administration of supportive care agents like myeloid growth factors, following appropriate institutional guidelines. |
| Elevated Liver Enzymes (ALT/AST) | - Hepatotoxicity is a potential side effect of this compound.[3] | - Reduce the dose or discontinue treatment temporarily.- Monitor liver function tests (LFTs) closely.- Perform histopathological analysis of the liver at the end of the study to assess for cellular damage. |
Data Presentation
Table 1: Summary of Preclinical and Clinical Toxicities of this compound
| Toxicity Type | Preclinical Findings (Rats) [3] | Clinical Findings (Phase I) [3][4][5] |
| Dose-Limiting | Not explicitly defined, but target organs identified. | Transaminitis, fatigue, atrial fibrillation, raised serum creatinine, hyperbilirubinemia, febrile neutropenia. |
| Target Organs | Injection sites, bone marrow, ovaries. | Liver, hematopoietic system, heart, kidney. |
| Reversibility | Toxicities were largely reversible. | Hematological toxicities are generally transient and reversible. |
Table 2: Example Dose-Range Finding Study Design for this compound in Mice
| Group | Treatment | Dosage (mg/kg) | Route of Administration | Dosing Schedule | Number of Animals (n) |
| 1 | Vehicle Control | N/A | Intravenous | Daily for 14 days | 10 |
| 2 | This compound | 10 | Intravenous | Daily for 14 days | 10 |
| 3 | This compound | 25 | Intravenous | Daily for 14 days | 10 |
| 4 | This compound | 50 | Intravenous | Daily for 14 days | 10 |
| 5 | This compound | 100 | Intravenous | Daily for 14 days | 10 |
Note: This is a hypothetical study design. Actual dosages should be determined based on preliminary in vitro data and literature on similar compounds.
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity
-
Animal Model: Select appropriate rodent (e.g., Sprague-Dawley rats or BALB/c mice) and non-rodent (e.g., Beagle dogs) models.
-
Dosing: Administer this compound intravenously via a tail vein or other appropriate vessel.
-
Blood Collection: Collect blood samples (e.g., 50-100 µL from mice, 0.5-1 mL from rats) via retro-orbital sinus, saphenous vein, or tail vein at baseline (pre-dose) and at regular intervals (e.g., days 3, 7, 14, and 21) during the study. A terminal blood collection via cardiac puncture should be performed at the end of the study.
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer to determine red blood cell (RBC) count, hemoglobin (HGB), hematocrit (HCT), white blood cell (WBC) count with differential, and platelet count (PLT).
-
Data Analysis: Compare the mean values of each hematological parameter between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Monitoring Gastrointestinal Toxicity
-
Daily Clinical Observations: Record daily observations for each animal, including signs of gastrointestinal distress such as diarrhea, vomiting (in species that can vomit), and changes in fecal consistency.
-
Body Weight and Food/Water Intake: Measure and record the body weight of each animal daily. Monitor and record food and water consumption daily.
-
Gross Pathology: At the end of the study, perform a thorough necropsy and examine the gastrointestinal tract (stomach, small and large intestines) for any gross abnormalities, such as inflammation, ulceration, or changes in mucosal integrity.
-
Histopathology: Collect sections of the stomach and intestines, fix in 10% neutral buffered formalin, process, and embed in paraffin. Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) and have them evaluated by a board-certified veterinary pathologist for any microscopic lesions.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for refining this compound dosage in animal models.
Caption: Logical workflow for troubleshooting adverse events during this compound studies.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Subchronic Toxicities of HZ1006, a Hydroxamate-Based Histone Deacetylase Inhibitor, in Beagle Dogs and Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in Dacinostat response across cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the variability in Dacinostat response across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as LAQ824 or NVP-LAQ824, is a potent, novel histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class.[1][2][3][4] Its primary mechanism of action is the inhibition of HDAC enzymes, which are responsible for removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[5][6] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones (hyperacetylation), which results in a more open and transcriptionally active chromatin structure.[5][6] This altered gene expression can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells.[5][7] Specifically, this compound has been shown to activate the p21 promoter, leading to increased expression of the p21 protein, a key cell cycle inhibitor.[1][8]
Caption: this compound's Mechanism of Action.
Q2: Why do different cell lines exhibit variable sensitivity to this compound?
A2: The variability in response to this compound is a multifactorial issue influenced by the intrinsic molecular characteristics of each cell line. Key factors include:
-
HDAC Isoform Expression: The expression levels of specific HDACs can vary significantly between cell lines. For example, resistance to some HDAC inhibitors has been linked to altered expression of HDAC1, 2, 3, 4, and 6.[9][10] Cell lines with lower expression of the targeted HDACs or compensatory upregulation of other isoforms may be less sensitive.
-
Apoptosis Pathway Integrity: The status of apoptosis-regulating proteins is critical. High expression of anti-apoptotic proteins like Bcl-2 or Bcl-xL can confer resistance to this compound.[9] Conversely, the ability of this compound to upregulate pro-apoptotic proteins (e.g., Bim, Bax) is crucial for its cytotoxic effect.[9][11]
-
p53 Status: While this compound can induce apoptosis in a p53-independent manner, the presence of wild-type p53 can enhance its effects.[12] this compound can increase p53 acetylation, which stabilizes the protein and promotes the transcription of target genes that lead to cell cycle arrest and apoptosis.[12][13]
-
Expression of Drug Efflux Pumps: Overexpression of multidrug resistance transporters, such as P-glycoprotein (Pgp/ABCB1), can actively pump HDAC inhibitors out of the cell, reducing their intracellular concentration and efficacy.[9]
-
Baseline Gene Expression: The pre-existing epigenetic landscape and transcriptional state of a cell line can dictate its response. Cells with pre-silenced tumor suppressor genes that can be reactivated by HDAC inhibition may be more sensitive.
Q3: What are the key signaling pathways affected by this compound?
A3: this compound affects multiple signaling pathways that regulate cell survival, proliferation, and death. Key pathways include:
-
Cell Cycle Regulation: this compound upregulates the cyclin-dependent kinase inhibitor p21, leading to G2/M phase cell cycle arrest.[1][4][8] This is often mediated by the hypophosphorylation of the retinoblastoma (Rb) tumor suppressor protein.[1][8]
-
Apoptosis Induction: this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.[11][12] It modulates the balance of Bcl-2 family proteins, favoring pro-apoptotic members, and can upregulate death receptors like TRAIL.[9][11]
-
Non-Histone Protein Acetylation: this compound's effects extend beyond histones. It causes hyperacetylation of chaperone proteins like Hsp90, leading to the degradation of Hsp90 client oncoproteins such as c-Myc and Akt, thereby inhibiting major cancer signaling pathways.[4][5][8]
Caption: Key Signaling Pathways Modulated by this compound.
Q4: What are the known mechanisms of acquired resistance to this compound?
A4: Cells can develop resistance to this compound and other HDAC inhibitors through various mechanisms. In a leukemia cell line (HL-60) made resistant to this compound, researchers observed increased expression of HDAC1, HDAC2, and HDAC4, but a lack of HDAC6 expression.[9] This resistant line also showed cross-resistance to other HDAC inhibitors like vorinostat (B1683920) and panobinostat.[9] Additionally, upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the expression of drug efflux pumps are common mechanisms of resistance.[9]
Troubleshooting Guide
Issue: Sub-optimal or no cytotoxic effect observed after this compound treatment.
This is a common challenge given the high variability between cell lines. Follow this workflow to diagnose the issue.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H25N3O3 | CID 6445533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibition modulates histone acetylation at gene promoter regions and affects genome-wide gene transcription in Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Dacinostat vs. SAHA (Vorinostat): A Comparative In Vitro Analysis for Cancer Research
An objective guide for researchers, scientists, and drug development professionals on the performance of two prominent histone deacetylase inhibitors, Dacinostat and SAHA (Vorinostat). This report synthesizes available preclinical data to facilitate an evidence-based comparison of their anti-cancer activities.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a significant class of epigenetic drugs in cancer therapy. By inhibiting the enzymatic activity of HDACs, these agents induce hyperacetylation of histones and other non-histone proteins, leading to the reactivation of silenced tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. This guide provides a detailed in vitro comparison of two notable pan-HDAC inhibitors: this compound (LAQ824) and SAHA (Vorinostat). SAHA is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma, while this compound is a potent, second-generation hydroxamate-based HDAC inhibitor.
Quantitative Comparison of In Vitro Potency
The anti-proliferative activity of this compound and SAHA has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Cell Line | Cancer Type | This compound (LAQ824) IC50 | SAHA (Vorinostat) IC50 |
| H1299 | Non-small cell lung carcinoma | 0.15 µM | Not explicitly stated in the provided results |
| HCT116 | Colon cancer | 0.01 µM | Not explicitly stated in the provided results |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | 100 nM (median)[1] | Not explicitly stated in the provided results |
| SW-982 | Synovial sarcoma | Not explicitly stated in the provided results | 8.6 µM[2] |
| SW-1353 | Chondrosarcoma | Not explicitly stated in the provided results | 2.0 µM[2] |
| DU145 | Prostate cancer | Not explicitly stated in the provided results | ~4 µM[3] |
| PC-3 | Prostate cancer | Not explicitly stated in the provided results | ~5 µM[3] |
| LNCaP | Prostate cancer | Not explicitly stated in the provided results | 2.5 - 7.5 µM[4] |
| MCF-7 | Breast cancer | Not explicitly stated in the provided results | 0.75 µM[4] |
Comparative Effects on Cellular Processes
A direct comparative study by Munster et al. (2007) in ERα-positive breast cancer cell lines, MCF-7 and BT-474, provides valuable insights into the differential effects of this compound and SAHA on key cellular proteins.[5]
Histone and Non-Histone Protein Acetylation
Both this compound and SAHA are pan-HDAC inhibitors and induce the accumulation of acetylated histones. Western blot analysis in MCF-7 and BT-474 cells demonstrated that both drugs lead to a dose-dependent increase in the acetylation of histone H3 and α-tubulin.[5]
Cell Cycle Regulation
HDAC inhibitors are known to induce cell cycle arrest, often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21. In both MCF-7 and BT-474 cells, this compound and SAHA treatment resulted in a dose-dependent increase in p21 protein expression.[5] This upregulation of p21 is a key mechanism leading to G1 or G2/M phase cell cycle arrest.[2][3][6]
Apoptosis Induction
Both this compound and SAHA have been shown to induce apoptosis in various cancer cell lines.[1][3][6][7] This is often mediated through the activation of caspase cascades.[1] For instance, SAHA has been shown to induce apoptosis in prostate cancer cells via the Akt/FOXO3a signaling pathway.[3] In multiple myeloma cells, this compound-induced apoptosis involves caspase activation and PARP cleavage.[1]
Effects on Key Signaling Proteins
The comparative study in breast cancer cells also revealed effects on other important signaling proteins. Both this compound and SAHA were found to decrease the expression of Estrogen Receptor-α (ERα), Progesterone Receptor-β (PRβ), c-Myc, and cyclin D1 in a dose-dependent manner in MCF-7 cells.[5] A similar trend was observed in BT-474 cells.[5] Furthermore, both drugs led to a decrease in HDAC6 and an increase in the chaperone protein hsp70.[5]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and SAHA is the inhibition of HDAC enzymes, leading to an open chromatin structure and re-expression of tumor suppressor genes. This triggers downstream effects on cell cycle progression and apoptosis.
References
- 1. NVP-LAQ824 is a potent novel histone deacetylase inhibitor with significant activity against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dacinostat: A Comparative Guide to a Pan-HDAC Inhibitor's Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical efficacy of Dacinostat (formerly known as LAQ824 or NVP-LAQ824), a pan-histone deacetylase (HDAC) inhibitor, with other established HDAC inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction to this compound and HDAC Inhibition
This compound is a hydroxamate-based pan-HDAC inhibitor that has demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer models.[1][2] Like other drugs in its class, this compound exerts its therapeutic effects by inhibiting histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] This inhibition leads to the hyperacetylation of histones and other non-histone proteins, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis in cancer cells.[3][4] Several HDAC inhibitors, including Vorinostat, Romidepsin, Belinostat, and Panobinostat, have received regulatory approval for the treatment of various hematological malignancies.[3][5] This guide will compare the available efficacy data for this compound with these approved agents.
Comparative Efficacy Data
The following tables summarize the available preclinical and clinical efficacy data for this compound and other prominent HDAC inhibitors. It is important to note that the data for this compound is primarily from preclinical studies, while the data for the other inhibitors is largely from clinical trials in specific patient populations. Direct head-to-head clinical comparisons are not yet available.
Preclinical Efficacy of this compound
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Medulloblastoma | Daoy, D283 | Induced apoptosis and G2/M cell cycle arrest; attenuated xenograft tumor growth. | [1] |
| Non-small cell lung cancer | H23, H460 | Sensitized cells to ionizing radiation, reducing clonogenic survival. | |
| Multiple Myeloma | - | Showed significant activity against multiple myeloma. | [6][7] |
Clinical Efficacy of Approved HDAC Inhibitors
| Inhibitor | Indication(s) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Duration of Response (DoR) | Reference(s) |
| Vorinostat | Cutaneous T-Cell Lymphoma (CTCL) | ~30% | - | ~6 months | [8] |
| Romidepsin | CTCL, Peripheral T-Cell Lymphoma (PTCL) | CTCL: 34-38%, PTCL: 38% | CTCL: ~6% | CTCL: 13.7-15 months, PTCL: 8.9 months | [5] |
| Belinostat | Relapsed or Refractory PTCL | 25.8% | 10.8% | 8.4 months | [9] |
| Panobinostat | Multiple Myeloma (in combination) | 60.7% (combination therapy) | 27.6% (near CR + CR) | 13.1 months | [7] |
Key Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate the efficacy of HDAC inhibitors.
HDAC Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against specific HDAC enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human HDAC enzymes.
-
Substrate: A fluorogenic acetylated peptide substrate specific for the HDAC isoform being tested.
-
Procedure:
-
The HDAC enzyme, the test compound (e.g., this compound) at various concentrations, and the fluorogenic substrate are incubated together in an appropriate assay buffer (e.g., Tris-HCl buffer).
-
The HDAC enzyme deacetylates the substrate.
-
A developer solution containing a protease (e.g., trypsin) is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
The fluorescence intensity is measured using a microplate reader.
-
The concentration of the inhibitor that results in 50% inhibition of the enzyme activity (IC50) is calculated.[10][11][12]
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of an HDAC inhibitor on cancer cell lines.
Methodology:
-
Cell Lines: Relevant cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the HDAC inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
Procedure:
-
After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an HDAC inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The HDAC inhibitor is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment:
Signaling Pathways and Mechanisms of Action
HDAC inhibitors, including this compound, induce apoptosis in cancer cells through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 1. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of histone deacetylases attenuates tumor progression and improves immunotherapy in breast cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-LAQ824; LAQ-824; this compound - HDAC Inhibitor [hdacis.com]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 9. Frontiers | Efficacy and safety of histone deacetylase inhibitors in peripheral T-cell lymphoma: a systematic review and meta-analysis on prospective clinical trials [frontiersin.org]
- 10. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dacinostat vs. Quisinostat: A Comparative Analysis in Medulloblastoma Models
A detailed guide for researchers and drug development professionals on the preclinical efficacy of two prominent histone deacetylase (HDAC) inhibitors in medulloblastoma.
Medulloblastoma, the most prevalent malignant pediatric brain tumor, presents a significant therapeutic challenge, necessitating the exploration of novel treatment strategies.[1][2] Epigenetic modifiers, particularly histone deacetylase (HDAC) inhibitors, have emerged as a promising class of anti-cancer agents.[1][3] This guide provides a direct comparison of two such inhibitors, Dacinostat (also known as LAQ824) and Quisinostat (B1680408) (JNJ-26481585), based on their performance in preclinical medulloblastoma models. Both are pan-HDAC inhibitors, with this compound inhibiting class I, IIa, and IIb HDACs, and Quisinostat being a second-generation pan-HDAC inhibitor with high potency.[1]
Quantitative Performance Analysis
The following tables summarize the key quantitative data from comparative and individual studies on this compound and Quisinostat in various medulloblastoma cell lines.
Table 1: In Vitro Cytotoxicity
| Drug | Cell Line | IC50 | Reference |
| This compound | Daoy | ~0.1 µM | [1] |
| D283 | ~0.01 µM | [1] | |
| Quisinostat | Daoy | ~0.4 µM | [1] |
| D283 | ~0.04 µM | [1] | |
| BT-28 | 0.021 µM | [4] | |
| BT-45 | 0.207 µM | [4] |
Table 2: In Vitro Cellular Effects (Daoy & D283 Cells)
| Effect | Drug | Daoy Cells | D283 Cells | Time Point | Reference |
| Apoptosis | This compound | 24% increase | 14% increase | 48 h | [1] |
| Quisinostat | 42% increase | 50% increase | 48 h | [1] | |
| Cell Cycle | This compound | G2/M Arrest | G2/M Arrest | 24h & 48h | [1] |
| Quisinostat | G2/M Arrest | G2/M Arrest | 24h & 48h | [1] |
Table 3: In Vivo Efficacy (Daoy Xenograft Model)
| Drug | Dosage | Treatment Schedule | Outcome | Reference |
| This compound | 20 mg/kg | Intraperitoneal, every other day | Significant tumor growth suppression | [1][2] |
| Quisinostat | 20 mg/kg | Intraperitoneal, every other day | Significant tumor growth suppression | [1][2] |
Mechanism of Action
Both this compound and Quisinostat exert their anti-tumor effects in medulloblastoma through several key mechanisms:
-
Induction of Apoptosis: Both drugs trigger programmed cell death, evidenced by increased proportions of apoptotic cells and the cleavage of caspase-3 and PARP.[1]
-
Cell Cycle Arrest: Treatment with either compound leads to an arrest in the G2/M phase of the cell cycle in medulloblastoma cells.[1][3]
-
Histone Acetylation: As HDAC inhibitors, they increase the acetylation of histones H3 and H4, altering chromatin structure and gene expression.[1]
-
Modulation of Oncogenic Signaling: Both this compound and Quisinostat have been shown to reduce the expression of the oncoprotein c-Myc and inhibit the phosphorylation of Akt, a key component of a major cancer signaling pathway.[1] Quisinostat has also been identified as a potent inhibitor of the Sonic Hedgehog (SHH) signaling pathway, a critical driver in a subset of medulloblastomas.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cell Viability Assay
-
Cell Lines: Daoy and D283 medulloblastoma cells.
-
Treatment: Cells were treated with varying concentrations of this compound or Quisinostat.
-
Assay: Cell viability was assessed using a standard method such as the MTS or MTT assay after a specified incubation period (e.g., 72 hours).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Apoptosis Assay
-
Cell Lines: Daoy and D283 cells.
-
Treatment: Cells were treated with this compound or Quisinostat at their respective IC50 concentrations for 24 and 48 hours.
-
Assay: Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium (B1200493) iodide (PI).
-
Western Blot: Protein lysates from treated cells were analyzed by Western blot for the expression of cleaved caspase-3 and cleaved PARP.
Cell Cycle Analysis
-
Cell Lines: Daoy and D283 cells.
-
Treatment: Cells were treated with this compound or Quisinostat at their respective IC50 concentrations for 24 and 48 hours.
-
Assay: Cells were fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
In Vivo Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., NSG mice).
-
Tumor Inoculation: Daoy cells were injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors were established, mice were treated with intraperitoneal injections of 20 mg/kg this compound or Quisinostat, or a vehicle control, every other day.[1][2]
-
Outcome Measures: Tumor volume was measured regularly. Animal body weight was monitored to assess toxicity. At the end of the study, tumors were excised and analyzed for markers of proliferation (Ki-67) and apoptosis (cleaved PARP).[1]
Visualizing the Pathways and Processes
To better illustrate the experimental design and the molecular mechanisms involved, the following diagrams are provided.
References
- 1. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone Deacetylase Inhibitors in Pediatric Brain Cancers: Biological Activities and Therapeutic Potential [frontiersin.org]
- 4. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC inhibitors to the rescue in sonic hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A large-scale drug screen identifies selective inhibitors of class I HDACs as a potential therapeutic option for SHH medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dacinostat's In Vivo Anti-Tumor Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of Dacinostat (also known as LAQ824 or NVP-LAQ824), a potent histone deacetylase (HDAC) inhibitor, with other relevant HDAC inhibitors. The data presented is compiled from preclinical studies to offer an objective evaluation of this compound's performance in various cancer models. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and drug development efforts.
Comparative In Vivo Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from in vivo studies, showcasing the anti-tumor activity of this compound and its comparators in different xenograft models.
Table 1: this compound vs. Quisinostat in Medulloblastoma Xenografts
| Parameter | This compound | Quisinostat | Vehicle Control |
| Cancer Model | Medulloblastoma (Daoy cells) Xenograft | Medulloblastoma (Daoy cells) Xenograft | Medulloblastoma (Daoy cells) Xenograft |
| Dosage and Administration | 50 mg/kg, intraperitoneal injection, daily | 10 mg/kg, intraperitoneal injection, daily | PBS, intraperitoneal injection, daily |
| Tumor Growth Inhibition | Significant suppression of tumor growth observed.[1] | Significant suppression of tumor growth observed.[1] | Progressive tumor growth.[1] |
| Effect on Proliferation (Ki-67) | Notable reduction in Ki-67 positive cells.[1] | Notable reduction in Ki-67 positive cells.[1] | High percentage of Ki-67 positive cells.[1] |
| Effect on Apoptosis (Cleaved PARP) | Increased number of cleaved PARP-positive cells.[1] | Increased number of cleaved PARP-positive cells.[1] | Minimal cleaved PARP-positive cells.[1] |
Table 2: In Vivo Efficacy of Panobinostat in Multiple Myeloma Xenografts
| Parameter | Panobinostat | Vehicle Control |
| Cancer Model | Disseminated Multiple Myeloma Mouse Model | Disseminated Multiple Myeloma Mouse Model |
| Dosage and Administration | 5, 10, and 20 mg/kg, intraperitoneal injection | Not specified |
| Tumor Burden | Clear benefit of decreased tumor burden.[2] | Progressive tumor burden.[2] |
| Survival | Significantly improved Time to Clinical Endpoint (TTE).[2] | Shorter survival.[2] |
| Bone Density | Reduced bone density loss.[2] | Significant bone density loss.[2] |
Table 3: In Vivo Efficacy of Vorinostat in Solid Tumor Xenografts
| Parameter | Vorinostat | Vehicle Control |
| Cancer Model | Prostate Cancer (PC3) Xenograft in bone | Prostate Cancer (PC3) Xenograft in bone |
| Dosage and Administration | Not specified | Not specified |
| Tumor Growth | 30-33% lower tumor volume and diameter.[3] | Progressive tumor growth.[3] |
| Proliferation (Ki-67) | Reduced proliferative activity by 44-50%.[3] | High proliferation rate.[3] |
| Apoptosis (TUNEL) | Increased number of apoptotic cells.[3] | Low levels of apoptosis.[3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
Xenograft Tumor Model Protocol
This protocol outlines the establishment and monitoring of human tumor xenografts in immunodeficient mice to assess the anti-tumor efficacy of HDAC inhibitors.
-
Cell Culture: Human cancer cell lines (e.g., Daoy for medulloblastoma, MM.1S for multiple myeloma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old, are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in a sterile medium (e.g., PBS or RPMI-1640) is injected subcutaneously into the flank of each mouse. For disseminated models, cells are injected intravenously.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers and calculated with the formula: (Length x Width²)/2. Animal body weight is also monitored as an indicator of toxicity.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The HDAC inhibitor or vehicle control is administered according to the specified dosage and schedule (e.g., daily intraperitoneal injection).
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size or after a predetermined period. Tumors are then excised for further analysis, such as Western blotting and immunohistochemistry.
Western Blotting for Acetylated Histones
This method is used to detect the levels of acetylated histones in tumor tissues, a key pharmacodynamic marker of HDAC inhibitor activity.
-
Protein Extraction: Excised tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for acetylated histone H3 or H4.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Immunohistochemistry (IHC) for p21
IHC is employed to assess the expression and localization of the cell cycle inhibitor p21 in tumor tissues, a downstream target of this compound.
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: The tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against p21 overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP complex. The signal is developed using a DAB chromogen, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The slides are examined under a microscope to evaluate the intensity and localization of p21 staining.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for in vivo studies.
Caption: this compound's mechanism of action leading to tumor growth inhibition.
Caption: A typical workflow for in vivo validation of this compound's anti-tumor effects.
References
- 1. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of HDAC Inhibitors: Dacinostat vs. Trichostatin A
In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Among these, Dacinostat (formerly LAQ824) and Trichostatin A (TSA) are two prominent pan-HDAC inhibitors that have been extensively studied. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
At a Glance: Key Differences and Similarities
| Feature | This compound | Trichostatin A |
| Primary Target | Pan-HDAC inhibitor (Classes I and II) | Pan-HDAC inhibitor (Classes I and II)[1] |
| Chemical Class | Hydroxamic acid | Hydroxamic acid[1] |
| Therapeutic Focus | Cancer therapy, with clinical trials in various malignancies.[2] | Primarily a research tool; limited clinical development due to in vivo instability. |
| Cellular Effects | Induces cell cycle arrest, apoptosis, and inhibits proliferation in cancer cells.[3] | Induces cell cycle arrest, apoptosis, and differentiation in cancer cells.[1] |
In-Depth Performance Analysis: A Quantitative Comparison
The efficacy of HDAC inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and various cancer cell lines. The following tables summarize the available quantitative data for this compound and Trichostatin A.
Table 1: HDAC Isoform Inhibition (IC50, nM)
| HDAC Isoform | This compound (NVP-LAQ824) | Trichostatin A |
| Overall HDAC | 32[4][5][6] | ~1.8[7] |
| HDAC1 | 9[6] | 6[7] |
| HDAC2 | - | - |
| HDAC3 | - | - |
| HDAC4 | - | 38[7] |
| HDAC6 | - | 8.6[7] |
| HDAC8 | - | - |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | This compound (NVP-LAQ824) | Trichostatin A |
| HCT116 | Colon Cancer | 0.01[4] | - |
| H1299 | Non-small cell lung carcinoma | 0.15[4] | - |
| MCF-7 | Breast Cancer | - | 0.124 (mean for 8 breast cancer cell lines)[7] |
| SK-BR-3 | Breast Cancer | - | ~1[8] |
| UKF-NB-3 | Neuroblastoma | - | 0.0698[9] |
| UKF-NB-4 | Neuroblastoma | - | - |
| SK-N-AS | Neuroblastoma | - | - |
| HCCLM3 | Hepatocellular Carcinoma | - | 3.273 (24h), 1.552 (48h)[10] |
| MHCC97H | Hepatocellular Carcinoma | - | 2.589 (24h), 1.1908 (48h)[10] |
| MHCC97L | Hepatocellular Carcinoma | - | 3.622 (24h), 1.908 (48h)[10] |
Note: The IC50 values can vary significantly depending on the assay conditions, such as incubation time and the specific protocol used.
Mechanism of Action: Unraveling the Cellular Pathways
Both this compound and Trichostatin A exert their anti-cancer effects by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, alters chromatin structure and modulates the expression of genes involved in key cellular processes.
This compound: A Focus on p21-Mediated Cell Cycle Arrest
This compound is known to activate the p21 promoter, a critical cell cycle inhibitor.[4][5] This leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in tumor cells.[3]
Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.
Trichostatin A: A Dual Assault Through Intrinsic and Extrinsic Apoptotic Pathways
Trichostatin A has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] This involves the modulation of pro- and anti-apoptotic proteins, leading to caspase activation and programmed cell death.
Caption: Trichostatin A induces apoptosis via both extrinsic and intrinsic pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the performance of this compound and Trichostatin A.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Caption: Experimental workflow for a fluorometric HDAC inhibition assay.
Protocol Steps:
-
Reagent Preparation: Prepare serial dilutions of this compound or Trichostatin A in assay buffer. Prepare working solutions of the HDAC enzyme, fluorogenic substrate, and developer solution according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well black plate, add assay buffer, the test inhibitor at various concentrations, and the HDAC enzyme to each well. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Enzyme-Inhibitor Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for substrate deacetylation.
-
Development: Stop the reaction and generate a fluorescent signal by adding the developer solution. The developer typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Trichostatin A. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Clinical Perspective and Future Directions
This compound has progressed to clinical trials for various hematological and solid tumors.[2] These studies aim to determine its safety, efficacy, and optimal dosing as a monotherapy and in combination with other anti-cancer agents.
Trichostatin A, while a potent and valuable research tool, has seen limited clinical development, largely due to its poor pharmacokinetic properties and in vivo instability. However, its well-characterized mechanism of action continues to inform the development of next-generation HDAC inhibitors with improved therapeutic potential.
Conclusion
Both this compound and Trichostatin A are potent pan-HDAC inhibitors that effectively induce cell cycle arrest and apoptosis in cancer cells. This compound has shown promise in clinical settings and continues to be evaluated as a potential cancer therapeutic. Trichostatin A remains an indispensable tool for preclinical research, providing valuable insights into the role of histone acetylation in health and disease. The choice between these two compounds will ultimately depend on the specific research or therapeutic goals. For in vitro and mechanistic studies, Trichostatin A offers a well-characterized profile. For translational and clinical research, this compound represents a more clinically advanced option. This guide provides a foundational comparison to aid in the informed selection and application of these important epigenetic modulators.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. NVP-LAQ824; LAQ-824; this compound - HDAC Inhibitor [hdacis.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 9. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Dacinostat's Synergistic Power: A Comparative Guide to Combination Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dacinostat's synergistic effects with various chemotherapy agents, supported by experimental data. This compound (also known as LAQ824 or NVP-LAQ824), a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant promise in enhancing the efficacy of other anticancer drugs across a range of malignancies. This document summarizes key preclinical findings, presents quantitative data in a clear, comparative format, details experimental methodologies, and visualizes the underlying molecular pathways.
I. Comparative Efficacy of this compound Combination Therapies
The synergistic potential of this compound has been explored in combination with several classes of chemotherapy agents, targeting different cancer types. The following tables summarize the quantitative data from key preclinical studies, demonstrating the enhanced antitumor effects of these combinations.
| Combination | Cancer Type | Key Findings | Quantitative Data | Reference |
| This compound + Proteasome Inhibitor | Multiple Myeloma | Overcomes resistance to conventional therapies and the protective effects of the bone marrow microenvironment. | This compound IC50: ~100 nM at 24 hours in MM cell lines.[1][2] | Catley L, et al. Blood. 2003. |
| This compound + VEGF Receptor TKI (PTK787/ZK222584) | Prostate and Breast Cancer | Significantly inhibits angiogenesis and tumor growth. | Combination treatment led to 80-85% inhibition of tumor growth in mouse models.[3] | Qian DZ, et al. Cancer Res. 2004. |
| This compound + Notch Pathway Inhibitor (PF-03084014) | Solid Tumors | Synergistically inhibits cell proliferation, promotes apoptosis, and induces G2/M phase cell cycle arrest. | Chou-Talalay assay demonstrated a synergistic effect.[4][5][6] | Wang Y, et al. Int J Mol Sci. 2023. |
| This compound + FLT-3 Kinase Inhibitor (PKC412) | Acute Myelogenous Leukemia (AML) with mutant FLT-3 | Promotes proteasomal degradation of mutant FLT-3 and enhances apoptosis. | Combination of 10 nM this compound and 50 nM PKC412 showed superior activity in inhibiting cell growth.[7][8] | Bali P, et al. Clin Cancer Res. 2004. |
| This compound + Ionizing Radiation | Non-Small Cell Lung Cancer | Sensitizes cancer cells to the cytotoxic effects of radiation. | Reduced clonogenic survival by five-fold compared to controls and four-fold compared to either agent alone. | N/A |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
A. Cell Viability and Proliferation Assays
These assays are fundamental to assessing the cytotoxic effects of drug combinations.
-
MTT Assay Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the combination agent, or both at various concentrations for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a SDS-HCl solution).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[9][10]
-
-
Cell Counting:
-
Plate cells and treat with the drug combinations as described for the MTT assay.
-
At the desired time points, detach the cells using trypsin.
-
Resuspend the cells in media and count the number of viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion to differentiate between live and dead cells.[7]
-
B. Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool to quantify apoptosis and analyze cell cycle distribution.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Treat cells with the drug combinations for the desired duration.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.[2]
-
-
Propidium Iodide (PI) Staining for Cell Cycle Analysis:
C. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[11][12][13]
-
Protein Extraction: Lyse treated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
D. In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy of drug combinations.[14][15][16][17]
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Measurement: Allow tumors to grow to a palpable size and measure the tumor volume regularly using calipers.
-
Drug Administration: Randomize the mice into treatment groups (vehicle control, this compound alone, combination agent alone, and the combination). Administer the drugs via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Assessment: Monitor tumor growth and the general health of the mice throughout the study. At the end of the study, excise the tumors and weigh them.
E. Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, a measure of long-term cell survival.[18][19][20][21][22]
-
Cell Plating: Plate a known number of single cells into culture dishes.
-
Treatment: Treat the cells with this compound, the combination agent (e.g., ionizing radiation), or both.
-
Colony Formation: Incubate the cells for a period of 1-3 weeks to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies with a dye such as crystal violet. Count the number of colonies containing at least 50 cells.
-
Survival Fraction Calculation: Calculate the surviving fraction by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
III. Visualization of Signaling Pathways and Workflows
The synergistic effects of this compound in combination with other agents are often mediated by the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions and the experimental workflows.
Caption: this compound and Proteasome Inhibitor Synergy in Multiple Myeloma.
Caption: this compound and VEGFR TKI Anti-Angiogenic Synergy.
Caption: Experimental Workflow for this compound and Notch Inhibitor Combination.
References
- 1. NVP-LAQ824 is a potent novel histone deacetylase inhibitor with significant activity against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Notch Signaling Enhances Antitumor Activity of Histone Deacetylase Inhibitor LAQ824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Notch Signaling Enhances Antitumor Activity of Histone Deacetylase Inhibitor LAQ824 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Inhibition of Notch Signaling Enhances Antitumor Activity of Histone Deacetylase Inhibitor LAQ824 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. blog.championsoncology.com [blog.championsoncology.com]
- 12. medium.com [medium.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clonogenic Assay [en.bio-protocol.org]
- 20. 5.6. Clonogenic Survival Assay [bio-protocol.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Clonogenic assay - Wikipedia [en.wikipedia.org]
Validating Dacinostat's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dacinostat's performance against other prominent histone deacetylase (HDAC) inhibitors, supported by experimental data and detailed methodologies.
This compound (formerly LAQ824) is a potent, broad-spectrum hydroxamate-based HDAC inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and preclinical models.[1][2][3] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis.[1][4] This guide will delve into the experimental validation of this compound's mechanism of action, comparing its efficacy with other well-established HDAC inhibitors, Vorinostat (B1683920) and Panobinostat (B1684620).
Comparative Performance: this compound vs. Alternatives
To objectively assess the efficacy of this compound, its performance is compared against Vorinostat and Panobinostat, two FDA-approved HDAC inhibitors. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro HDAC Inhibitory Activity (IC50, nM)
| HDAC Isoform | This compound | Vorinostat | Panobinostat |
| Pan-HDAC | 32[5] | ~10[6] | 5[6] |
| HDAC1 | - | - | <13.2[7] |
| HDAC2 | - | - | <13.2[7] |
| HDAC3 | - | - | <13.2[7] |
| HDAC4 | - | - | mid-nanomolar[7] |
| HDAC5 | - | - | - |
| HDAC6 | - | - | <13.2[7] |
| HDAC7 | - | - | mid-nanomolar[7] |
| HDAC8 | - | - | mid-nanomolar[7] |
| HDAC9 | - | - | <13.2[7] |
| HDAC10 | - | - | <13.2[7] |
| HDAC11 | - | - | <13.2[7] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | This compound | Vorinostat | Panobinostat |
| H1299 | Non-small cell lung | 0.15[5] | - | - |
| HCT116 | Colon | 0.01[5] | - | - |
| SW-982 | Synovial Sarcoma | - | 8.6[8] | 0.1[8] |
| SW-1353 | Chondrosarcoma | - | 2.0[8] | 0.02[8] |
Note: The data presented is from different studies and direct comparison should be made with caution. Dashes (-) indicate that data was not available from the cited sources.
Key Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit HDAC enzymatic activity.
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with a source of HDACs (e.g., nuclear extract or purified enzyme) in the presence or absence of the inhibitor. Deacetylation of the substrate by HDACs allows for subsequent enzymatic cleavage by a developer, which releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the compound.[9][10]
Protocol:
-
Reagent Preparation: Prepare HDAC assay buffer, a fluorogenic HDAC substrate, a developer solution, a known HDAC inhibitor (e.g., Trichostatin A) as a positive control, and the test compound (this compound or alternatives) at various concentrations.
-
Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the source of HDAC enzyme (e.g., HeLa nuclear extract), and the test compound or control.
-
Initiation: Start the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[9]
-
Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well.
-
Measurement: Incubate for an additional 15 minutes at room temperature and measure the fluorescence using a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[9]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the untreated control and determine the IC50 value.
Western Blot Analysis of Histone Acetylation
This technique is used to detect the level of acetylated histones in cells treated with HDAC inhibitors.
Principle: Cells are treated with the HDAC inhibitor, and total histones are extracted. The proteins are then separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4).[11]
Protocol:
-
Cell Treatment: Culture cells to a desired confluency and treat with various concentrations of this compound or other HDAC inhibitors for a specific duration (e.g., 24 hours). Include an untreated control.
-
Histone Extraction: Harvest the cells and perform acid extraction of histones from the nuclear fraction.[11]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of histone proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).
Cell Viability (MTT) Assay
This assay determines the effect of HDAC inhibitors on cell proliferation and viability.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for anti-proliferative activity.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound and other HDAC inhibitors.
Caption: Workflow for preclinical validation of HDAC inhibitors.
Effects on Non-Histone Proteins
A critical aspect of validating the mechanism of action of HDAC inhibitors is understanding their effects on non-histone proteins. The acetylation status of these proteins plays a crucial role in regulating various cellular processes.[16][17] this compound, like other pan-HDAC inhibitors, influences the acetylation of numerous non-histone proteins, contributing to its anti-cancer effects. For instance, treatment with NVP-LAQ824 (this compound) has been shown to cause the acetylation of HSP90, leading to the degradation of its client oncoproteins.[1] This provides an additional layer to its mechanism beyond histone modification. The inhibition of HDACs can lead to the hyperacetylation of tumor suppressors like p53, enhancing its stability and transcriptional activity, thereby promoting apoptosis and cell cycle arrest.[18]
Clinical Landscape
This compound has undergone Phase I clinical trials in patients with advanced solid tumors, where it was found to be well-tolerated at doses that induced histone acetylation.[19] Higher doses also showed effects consistent with HSP90 inhibition. While no objective responses were documented in this early trial, several patients exhibited stable disease. In comparison, Vorinostat and Panobinostat have received FDA approval for the treatment of cutaneous T-cell lymphoma and multiple myeloma, respectively, marking significant milestones for HDAC inhibitors in clinical practice.[20][21] The clinical development of this compound and other novel HDAC inhibitors is ongoing, often in combination with other anti-cancer agents to enhance efficacy.[22]
Conclusion
The validation of this compound's mechanism of action is firmly rooted in its ability to inhibit HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This results in demonstrable anti-proliferative and pro-apoptotic effects in cancer cells. When compared to established HDAC inhibitors like Vorinostat and Panobinostat, this compound exhibits potent activity. The provided experimental protocols offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of this and other HDAC inhibitors. The continued investigation into the nuanced effects of these agents on the cellular acetylome will undoubtedly pave the way for more effective and targeted cancer therapies.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. NVP-LAQ824; LAQ-824; this compound - HDAC Inhibitor [hdacis.com]
- 4. dovepress.com [dovepress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deacetylation of Histones and Non-histone Proteins in Inflammatory Diseases and Cancer Therapeutic Potential of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nonhistone protein acetylation as cancer therapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I pharmacokinetic and pharmacodynamic study of LAQ824, a hydroxamate histone deacetylase inhibitor with a heat shock protein-90 inhibitory profile, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 21. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Facebook [cancer.gov]
Dacinostat: A Cross-Cancer Analysis of Preclinical Efficacy and Mechanism of Action
A Comparative Guide for Researchers and Drug Development Professionals
Dacinostat (also known as LAQ-824 or NVP-LAQ824), a pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity across a spectrum of preclinical cancer models. This guide provides a comprehensive cross-validation of this compound studies in various cancer types, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective comparison of its performance and mechanisms of action.
Quantitative Efficacy of this compound Across Different Cancer Cell Lines
This compound has shown potent growth-inhibitory effects in a variety of cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range. The following table summarizes the 50% inhibitory concentration (IC50) of this compound in different cancer cell lines, providing a comparative view of its efficacy.
| Cancer Type | Cell Line | IC50 (nM) | Citation |
| Non-Small Cell Lung Cancer | H1299 | 150 | [1][2] |
| Colon Cancer | HCT116 | 10 | [1][2] |
| Prostate Cancer | DU145 | Not specified, but effective | [2] |
| Prostate Cancer | PC3 | Not specified, but effective | [2] |
| Breast Cancer | MDA-435 | Not specified, but effective | [2] |
| Pan-HDAC Inhibition | (Cell-free assay) | 32 | [1][2] |
| HDAC1 Inhibition | (Cell-free assay) | 9 | [2] |
Preclinical In Vivo Efficacy of this compound
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound. These studies provide crucial insights into the drug's potential therapeutic efficacy in a more complex biological system.
| Cancer Type | Animal Model | Treatment Details | Key Findings | Citation |
| Medulloblastoma | Immunodeficient mice with Daoy xenografts | Not specified | Significantly suppressed tumor growth, reduced cell proliferation (fewer Ki-67-positive cells), and increased apoptosis (more cleaved PARP-positive cells). | [3] |
| Melanoma | Melanoma-bearing mice | Combination with cis-retinoic acid | Impeded tumor growth through cell cycle arrest and induction of apoptosis. | [4] |
| Multiple Myeloma | Murine myeloma model | Not specified | Inhibited multiple myeloma cell growth and prolonged survival. | [3] |
| Colon Cancer | Nude mice with HCT116 xenografts | 100 mg/kg | Produced inhibitory effects on tumor growth in a dose-dependent mode without general cytotoxicity. | [1] |
Key Experimental Protocols
This section details the methodologies for key experiments frequently cited in this compound studies, providing a foundation for reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This protocol is often used to assess the effect of this compound on the expression and post-translational modification of key proteins.
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p21, acetylated-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Xenograft Tumor Model
Xenograft models are used to evaluate the in vivo anti-tumor efficacy of a compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116, Daoy) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Randomly assign the mice to treatment groups and administer this compound (e.g., via intravenous or intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell cycle regulation and apoptosis. The following diagrams, generated using the DOT language, illustrate these key mechanisms.
Conclusion
This compound demonstrates broad-spectrum anti-cancer activity in preclinical models of various malignancies, including non-small cell lung cancer, colon cancer, prostate cancer, breast cancer, medulloblastoma, melanoma, and multiple myeloma. Its mechanism of action is multifaceted, primarily involving the induction of G2/M cell cycle arrest and apoptosis through the modulation of key regulatory proteins and signaling pathways. The provided data and protocols offer a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. Further clinical trials are warranted to fully elucidate its therapeutic potential in cancer patients.
References
Dacinostat's Safety Profile: A Comparative Analysis with Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. Dacinostat (LAQ824), a pan-HDAC inhibitor, has been evaluated in clinical trials, revealing a distinct safety profile. This guide provides an objective comparison of the safety of this compound with other notable HDAC inhibitors—Vorinostat, Panobinostat, Romidepsin, and Belinostat—supported by available clinical trial data.
Comparative Safety Analysis
The safety profiles of HDAC inhibitors are characterized by a range of on-target and off-target effects. While some adverse events are common across the class, the incidence and severity can vary between individual agents. The following tables summarize the key adverse events observed in clinical trials for this compound and other selected HDAC inhibitors. It is important to note that this data is compiled from separate clinical trials, and direct head-to-head comparisons should be interpreted with caution due to potential differences in patient populations, disease types, and trial designs.
Table 1: Common Adverse Events (All Grades) of this compound and Other HDAC Inhibitors
| Adverse Event | This compound (N=39)¹ | Vorinostat (N=341)² | Panobinostat (N=381)³ | Romidepsin (N=185)⁴ | Belinostat (N=129)⁵ |
| Gastrointestinal | |||||
| Nausea | - | 60.1% | 52.6% | 61% | 42% |
| Diarrhea | - | 55.4% | 43.0% | - | 23% |
| Vomiting | - | 32.8% | - | - | 29% |
| Anorexia | - | 49.9% | - | 50% | - |
| Constitutional | |||||
| Fatigue | Dose-limiting toxicity | 68.3% | 41.5% | - | 37% |
| Pyrexia (Fever) | - | - | - | - | 35% |
| Hematological | |||||
| Thrombocytopenia | - | - | - | - | 16% |
| Anemia | - | - | - | - | 32% |
| Neutropenia | Febrile neutropenia was dose-limiting | - | - | - | - |
¹Data from a Phase I study in patients with advanced solid tumors.[1] ²Data from pooled analysis of clinical trials.[2] ³Data from a clinical trial in combination with bortezomib (B1684674) and dexamethasone.[2] ⁴Data from two single-arm clinical studies in patients with CTCL.[3] ⁵Data from a single-arm clinical trial in patients with relapsed or refractory PTCL.[4][5]
Table 2: Grade 3/4 Adverse Events of this compound and Other HDAC Inhibitors
| Adverse Event | This compound (N=39)¹ | Vorinostat (N=341)² | Panobinostat (N=36)³ | Romidepsin (N=102)⁴ | Belinostat (N=129)⁵ |
| Hematological | |||||
| Thrombocytopenia | - | 15.2% | 67% | - | 7% |
| Neutropenia | Febrile neutropenia was dose-limiting | - | 36% | - | 6.2% |
| Anemia | - | 7.9% | 28% | - | 11% |
| Leukopenia | - | - | 22% | - | - |
| Gastrointestinal | |||||
| Diarrhea | - | - | - | - | - |
| Nausea | - | - | - | 3 (11%) | - |
| Vomiting | - | - | - | 2 (7%) | - |
| Constitutional | |||||
| Fatigue | Dose-limiting toxicity | 13.5% | 11% | - | 5.4% |
| Cardiac | |||||
| Atrial Fibrillation | Dose-limiting toxicity | - | - | - | - |
| Renal | |||||
| Raised Serum Creatinine | Dose-limiting toxicity | - | - | - | - |
| Hepatic | |||||
| Transaminitis | Dose-limiting toxicity | - | - | - | - |
| Hyperbilirubinemia | Dose-limiting toxicity | - | - | - | - |
¹Dose-limiting toxicities observed in a Phase I trial.[1] ²Data from pooled analysis of clinical trials.[2] ³Data from a Phase 2 trial in patients with relapsed/refractory Waldenström macroglobulinemia.[6] ⁴Data from a Phase I trial in patients with advanced cancers.[7] ⁵Data from a clinical trial in patients with relapsed or refractory PTCL.[8]
Key Safety Considerations for this compound
The safety profile of this compound is notable for its dose-limiting toxicities (DLTs) observed in early clinical development. A Phase I study identified the following DLTs:
-
Transaminitis [1]
-
Fatigue [1]
-
Atrial fibrillation [1]
-
Raised serum creatinine [1]
-
Hyperbilirubinemia [1]
Furthermore, QT interval prolongation has been noted in patients treated with this compound, a concern shared with other HDAC inhibitors like Panobinostat and Vorinostat.[10]
Experimental Protocols
The safety and efficacy of HDAC inhibitors are evaluated through a series of preclinical and clinical studies. Key experimental methodologies include:
Preclinical Toxicity Studies
-
In Vitro Cytotoxicity Assays: To determine the concentration of the HDAC inhibitor that inhibits cell growth by 50% (IC50), various cancer cell lines are treated with a range of drug concentrations. Cell viability is then assessed using assays such as MTT or XTT.[11]
-
In Vivo Toxicity Studies: Acute and chronic toxicity studies are conducted in animal models to evaluate the systemic effects of the drug, identify potential target organs for toxicity, and determine a safe starting dose for human trials.[12]
Clinical Trial Safety Monitoring
-
Adverse Event (AE) Monitoring and Grading: In clinical trials, AEs are systematically collected, documented, and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). This standardized system allows for the consistent reporting and comparison of toxicities across different studies and drugs.
-
Dose-Escalation Studies (Phase I): These studies are designed to determine the maximum tolerated dose (MTD) and identify DLTs of a new drug. Patients are enrolled in cohorts and receive escalating doses of the drug until unacceptable toxicity is observed.[1]
-
Electrocardiogram (ECG) Monitoring: Due to the known risk of QTc prolongation with some HDAC inhibitors, regular ECG monitoring is a standard safety measure in clinical trials.[13]
-
Laboratory Monitoring: Regular monitoring of blood counts, liver function tests, and kidney function tests is crucial to detect hematological, hepatic, and renal toxicities.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects by altering the acetylation status of both histone and non-histone proteins, leading to the modulation of various signaling pathways.
References
- 1. Phase I pharmacokinetic and pharmacodynamic study of LAQ824, a hydroxamate histone deacetylase inhibitor with a heat shock protein-90 inhibitory profile, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Phase I Trial of a New Schedule of Romidepsin in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scienmag.com [scienmag.com]
- 13. Farydak (Panobinostat Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Dacinostat: A Comparative Guide to its Specificity as an HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of Dacinostat (also known as NVP-LAQ824) as a histone deacetylase (HDAC) inhibitor. Through a detailed comparison with other well-established HDAC inhibitors—Vorinostat, Romidepsin, and Panobinostat (B1684620)—this document aims to provide an objective resource supported by experimental data to inform research and drug development decisions.
Executive Summary
This compound is a potent, broad-spectrum hydroxamic acid-based HDAC inhibitor. It demonstrates significant inhibitory activity against Class I and other HDAC isoforms, positioning it as a pan-HDAC inhibitor. Its potency is comparable to other pan-HDAC inhibitors like Vorinostat and Panobinostat, while differing from the more Class I-selective profile of Romidepsin. This guide presents a comparative analysis of the inhibitory activity, a detailed experimental protocol for assessing HDAC inhibition, and a visualization of the key signaling pathways modulated by this compound.
Comparative Analysis of HDAC Inhibitor Specificity
The specificity of an HDAC inhibitor is a critical determinant of its biological activity and therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against a panel of HDAC isoforms. It is important to note that direct head-to-head comparisons across all isoforms in a single study are limited, and therefore, data has been compiled from various sources. This may lead to variations due to different experimental conditions.
| HDAC Isoform | This compound (nM) | Vorinostat (SAHA) (nM) | Romidepsin (FK228) (nM) | Panobinostat (LBH589) (nM) |
| Class I | ||||
| HDAC1 | 9[1] | 10[2] | 36[3][4] | <13.2[5] |
| HDAC2 | - | - | 47[3][4] | <13.2[5] |
| HDAC3 | - | 20[2] | - | <13.2[5] |
| HDAC8 | - | - | - | mid-nanomolar[5] |
| Class IIa | ||||
| HDAC4 | - | - | 510[3][4] | mid-nanomolar[5] |
| HDAC5 | - | - | - | <13.2[5] |
| HDAC7 | - | - | - | mid-nanomolar[5] |
| HDAC9 | - | - | - | <13.2[5] |
| Class IIb | ||||
| HDAC6 | - | - | 1400[3][4] | <13.2[5] |
| HDAC10 | - | - | - | <13.2[5] |
| Class IV | ||||
| HDAC11 | - | - | - | <13.2[5] |
| General HDAC | 32[1] | ~10-50[6] | - | 2.1 - 531 |
This compound exhibits potent inhibition of HDAC1 and is broadly characterized as a pan-HDAC inhibitor with a general IC50 value of 32 nM.[1][7]
Vorinostat is a pan-HDAC inhibitor, targeting Class I, II, and IV HDACs, with potent activity against HDAC1 and HDAC3.[2][8]
Romidepsin displays selectivity for Class I HDACs, with significantly higher IC50 values for Class II isoforms like HDAC4 and HDAC6.[3][4]
Panobinostat is a potent pan-HDAC inhibitor with low nanomolar IC50 values against most Class I, II, and IV HDAC enzymes.[5]
Off-Target Effects
A comprehensive understanding of a drug's specificity includes an evaluation of its off-target effects. For hydroxamic acid-based HDAC inhibitors, a common off-target is the metallo-beta-lactamase domain containing protein 2 (MBLAC2). Further investigation into the broader off-target profile of this compound is recommended for a complete assessment of its selectivity.
Experimental Protocols
In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 values of HDAC inhibitors.
Materials:
-
Recombinant human HDAC enzymes (isoform-specific)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (this compound or comparator) at various concentrations
-
Developer solution (e.g., containing trypsin and a stop solution like Trichostatin A)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the HDAC inhibitor in the assay buffer.
-
Enzyme Reaction:
-
Add 25 µL of assay buffer to each well of a 96-well plate.
-
Add 5 µL of the diluted HDAC inhibitor or vehicle control.
-
Add 10 µL of the recombinant HDAC enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Stop the reaction by adding 50 µL of the developer solution to each well. Incubate at 37°C for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
HDAC inhibitors, including this compound, exert their cellular effects by modulating the acetylation status of both histone and non-histone proteins. This leads to the altered expression of genes involved in key signaling pathways that regulate cell cycle, apoptosis, and differentiation.
Modulation of c-Myc and Akt Signaling Pathways
This compound has been shown to impact the c-Myc and Akt signaling pathways, both of which are critical for cancer cell proliferation and survival.
Caption: this compound's mechanism of action.
Experimental Workflow for Assessing HDAC Inhibitor Specificity
The following diagram illustrates a typical workflow for determining the specificity of an HDAC inhibitor.
Caption: Workflow for HDAC inhibitor specificity.
Conclusion
This compound is a potent pan-HDAC inhibitor with significant activity against at least Class I HDACs. Its broad specificity profile is comparable to other pan-inhibitors like Vorinostat and Panobinostat. For researchers and drug developers, the choice between this compound and other HDAC inhibitors will depend on the desired therapeutic window and the specific HDAC isoforms implicated in the disease of interest. Further studies providing a complete and direct comparative analysis of the IC50 values against all HDAC isoforms would be highly valuable for a more definitive assessment of this compound's specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dacinostat
For researchers, scientists, and drug development professionals, the safe handling and disposal of cytotoxic compounds like Dacinostat are paramount to ensuring a secure laboratory environment and preventing environmental contamination. this compound, a potent histone deacetylase (HDAC) inhibitor, is classified as a cytotoxic and hazardous agent, necessitating strict adherence to established disposal protocols.[1][2][3] This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and any contaminated materials with the utmost care. Personnel must be trained in handling cytotoxic drugs and be fully aware of the associated risks.[2][3]
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, disposable (e.g., double-gloving with nitrile) | Prevents skin contact and absorption. |
| Gown | Disposable, solid-front, back-closure | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or face shield | Prevents splashes and aerosol exposure to the eyes. |
| Respiratory | N95 or higher-rated respirator | Minimizes inhalation of aerosolized particles. |
This table summarizes general PPE recommendations for handling cytotoxic agents based on established safety guidelines.[2][4]
Spill Management: In the event of a this compound spill, immediate action is required. All personnel should be familiar with their institution's specific spill response procedures.[3][4] A designated cytotoxic spill kit should be readily available.
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound waste involves a multi-step process of segregation, packaging, labeling, and final disposal.
1. Waste Segregation: All materials that have come into contact with this compound must be segregated as cytotoxic waste. This includes:
- Empty this compound vials and packaging
- Used syringes, needles, and other sharps
- Contaminated labware (e.g., pipette tips, tubes)
- Contaminated PPE (gloves, gowns, etc.)
- Spill cleanup materials
2. Packaging of Waste:
- Non-Sharps Waste: Place in a leak-proof, puncture-resistant container lined with a yellow bag clearly marked with the cytotoxic waste symbol.[1] The bags should be at least 2 mm thick for polypropylene (B1209903) bags.[2] It is recommended to double-bag the waste.[4]
- Sharps Waste: Dispose of all sharps in a rigid, puncture-proof, and leak-proof sharps container with a purple lid, specifically designated for cytotoxic sharps.[1]
3. Labeling of Waste Containers: All waste containers must be clearly and accurately labeled with the following information:
- The words "Cytotoxic Waste" or "Chemotherapy Waste"
- The universal cytotoxic symbol (a "C" inside a red triangle on a grey background).[2]
- The source of the waste (e.g., laboratory name, date)
4. Storage of Waste: Store sealed and labeled cytotoxic waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[2][4] This area should be clearly marked with a warning sign.
5. Final Disposal: this compound waste must be disposed of as hazardous waste.[3] The recommended method for the final disposal of cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility.[5] Arrangements should be made with a certified hazardous waste contractor for the collection and transport of the waste.[1] Never dispose of this compound waste in the regular trash or down the drain.
Experimental Protocol: Decontamination of this compound-Contaminated Glassware
Materials:
-
Sodium hypochlorite (B82951) solution (e.g., 5.25% bleach)
-
Sodium thiosulfate (B1220275) solution
-
Appropriate PPE
Methodology:
-
Immerse the contaminated glassware in a freshly prepared solution of sodium hypochlorite. The concentration and contact time should be validated for effectiveness against this compound.
-
After the required contact time, carefully remove the glassware and rinse thoroughly with water.
-
Neutralize the bleach solution with sodium thiosulfate before disposing of it as hazardous aqueous waste.
-
The rinsed glassware should be washed with a laboratory detergent and then rinsed with purified water before reuse.
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations. [6]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Dacinostat
Dacinostat is a potent histone deacetylase (HDAC) inhibitor that requires stringent safety protocols to protect laboratory personnel from potential hazards.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling, use, and disposal of this compound, ensuring a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with multiple health risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[4] It is also known to cause serious eye and skin irritation and is suspected of causing reproductive harm.[4] Therefore, strict adherence to PPE protocols is mandatory.
Summary of Hazards:
| Hazard Statement | Description | GHS Classification |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. | Acute Toxicity, Oral (Category 4), Dermal (Category 4), Inhalation (Category 4) |
| H315 | Causes skin irritation. | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation. | Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation. | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
| H361 | Suspected of damaging fertility or the unborn child. | Reproductive toxicity (Category 2) |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with this compound, the following PPE is required:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn at all times.[5] The outer glove should be removed immediately after handling the compound.
-
Eye Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and aerosols.[4][6]
-
Lab Coat: An impervious, disposable gown with long sleeves and tight-fitting cuffs is required.[5][7]
-
Respiratory Protection: All handling of powdered this compound must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[6][8] If this is not possible, a NIOSH-approved respirator is mandatory.[6]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage while wearing a single pair of nitrile gloves.[7]
-
If the primary container is intact, decontaminate the exterior surface.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow the supplier's recommendations for storage temperature, which is typically -20°C.
2. Preparation of Solutions:
-
All manipulations, including weighing and reconstitution, must be conducted within a chemical fume hood or biological safety cabinet to minimize aerosolization.[6][7]
-
Cover the work surface with a disposable, absorbent, plastic-backed pad.[7]
-
To prepare a stock solution, carefully weigh the required amount of this compound powder.
-
Slowly add the recommended solvent (typically DMSO) to the powder to avoid generating dust.[2][6][9] Ensure complete dissolution by vortexing or sonicating as needed.[6]
3. Experimental Use:
-
When handling solutions of this compound, always wear the full recommended PPE.
-
Use a closed system transfer device (CSTD) when possible to minimize the risk of exposure during transfer.[5]
-
Avoid eating, drinking, or smoking in the laboratory area where this compound is handled.[4]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill Cleanup:
-
Evacuate and secure the area.
-
Don the full recommended PPE, including respiratory protection.
-
For liquid spills, cover with an absorbent material. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.[7]
-
Carefully collect the absorbed material and any contaminated debris into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated consumables, including gloves, gowns, pipette tips, and empty vials, must be collected in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[6][10]
-
Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a separate, labeled, and sealed hazardous waste container.[6][10] Do not pour this compound waste down the drain.[6]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of hazardous waste containers.[6][10]
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pogo.ca [pogo.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gerpac.eu [gerpac.eu]
- 9. caymanchem.com [caymanchem.com]
- 10. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
